ZX-J-19j
Description
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Properties
Molecular Formula |
C28H29N3O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)octanamide |
InChI |
InChI=1S/C28H29N3O/c1-2-3-4-5-12-17-26(32)29-23-18-19-24-25(20-23)31-28(22-15-10-7-11-16-22)27(30-24)21-13-8-6-9-14-21/h6-11,13-16,18-20H,2-5,12,17H2,1H3,(H,29,32) |
InChI Key |
MNQBMADDNFMNDR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anti-Tumor Mechanism of ZX-J-19j: A Cyclophilin J Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZX-J-19j, a novel derivative of 2,3-quinoxaline-6-amine, has emerged as a potent inhibitor of Cyclophilin J (CyPJ), a peptidylprolyl isomerase implicated in cancer progression. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its core function as a CyPJ inhibitor and its subsequent anti-tumor effects. Through a comprehensive review of available literature, this document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by this promising compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the understanding and potential therapeutic application of this compound.
Core Mechanism of Action: Inhibition of Cyclophilin J (CyPJ)
The primary mechanism of action of this compound is its inhibitory effect on Cyclophilin J (CyPJ). CyPJ, also known as peptidylprolyl isomerase like 3 (PPIL3), is a member of the cyclophilin family of enzymes that catalyze the cis-trans isomerization of proline residues in polypeptide chains. This enzymatic activity is crucial for the proper folding and function of various proteins.[1][2]
This compound was identified through a structure-based drug design approach, which involved computer-aided virtual screening and subsequent in-vitro validation.[1] The compound is a derivative of 2,3-substituted quinoxaline-6-amine and demonstrates a remarkable ability to inhibit the PPIase activity of CyPJ.[1]
Quantitative Data: In Vitro Anti-Tumor Activity
The anti-tumor efficacy of this compound has been quantified through in vitro cell proliferation assays, specifically the MTT assay, on hepatocellular carcinoma (HCC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound compared to established anti-cancer agents.
| Compound | Cell Line | IC50 (μM) |
| This compound | SK-HEP1 | 1.325 |
| This compound | QGY-7703 | 2.575 |
| 5-Fluorouracil (5-FU) | SK-HEP1 | 28.550 |
| 5-Fluorouracil (5-FU) | QGY-7703 | 35.450 |
| Cyclosporine A (CsA) | SK-HEP1 | 1.550 |
| Cyclosporine A (CsA) | QGY-7703 | 2.850 |
Data sourced from Zhao et al., 2018.[1]
Experimental Protocols
MTT-Based In Vitro Cell Proliferation Assay
The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Hepatocellular carcinoma cells (SK-HEP1 and QGY-7703) were seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: The cells were incubated for 12 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with varying concentrations of this compound, 5-Fluorouracil (positive control), or Cyclosporine A (positive control) for 48 hours.
-
MTT Addition: Following the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Formazan (B1609692) Crystal Formation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant was discarded, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Workflow of the MTT-based cell proliferation assay.
Signaling Pathways Modulated by CyPJ Inhibition
The anti-tumor effect of this compound, through the inhibition of CyPJ, is believed to be mediated by the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. While the direct downstream effects of this compound are still under investigation, the known roles of cyclophilins, including CyPJ, point towards the involvement of the NF-κB and PI3K/Akt pathways.
The NF-κB Signaling Pathway
Cyclophilins can regulate the activity of the transcription factor NF-κB, a master regulator of inflammatory responses and cell survival. By inhibiting CyPJ, this compound may disrupt the protein folding and stability of components within the NF-κB signaling cascade, leading to a downregulation of pro-survival and pro-inflammatory gene expression.
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival. Some cyclophilins have been shown to interact with and modulate the activity of components within this pathway. Inhibition of CyPJ by this compound could potentially disrupt the proper folding and function of key proteins in the PI3K/Akt cascade, leading to an inhibition of pro-survival signals and promoting apoptosis in cancer cells.
Caption: Postulated influence of this compound on the PI3K/Akt pathway.
Conclusion
This compound represents a promising anti-cancer agent with a well-defined primary mechanism of action: the inhibition of Cyclophilin J. Its potent in vitro activity against hepatocellular carcinoma cells underscores its therapeutic potential. Further research is warranted to fully elucidate the downstream signaling consequences of CyPJ inhibition by this compound and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate continued investigation into this novel class of anti-tumor compounds.
References
ZX-J-19j: A Novel Cyclophilin J Inhibitor for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), has emerged as a promising therapeutic target in oncology.[1][2] Upregulated in hepatocellular carcinoma (HCC), CyPJ plays a crucial role in promoting tumor growth.[1][2][3] This technical guide provides a comprehensive overview of ZX-J-19j, a novel, potent, and specific small molecule inhibitor of CyPJ.[1][2] Derived from a 2,3-quinoxaline-6-amine scaffold, this compound demonstrates significant antitumor activity, highlighting its potential as a lead compound for the development of new cancer therapeutics.[1][2][3] This document details the quantitative inhibitory data, experimental methodologies, and relevant signaling pathways associated with this compound, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to Cyclophilin J as a Therapeutic Target
Cyclophilins are a ubiquitous family of proteins possessing peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is essential for protein folding and function.[4][5] Cyclophilin J (CyPJ), a distinct member of this family, has been identified as a key player in the pathogenesis of hepatocellular carcinoma (HCC).[1][2][3] Studies have shown that the inhibition of CyPJ, either through siRNA-based knockdown or pharmacological intervention with agents like cyclosporine A (CsA), leads to a significant suppression of HCC.[1][2][3] This has established CyPJ as a viable and compelling target for the development of novel anticancer therapies.[1][2] The discovery of non-peptidic, small molecule inhibitors like this compound offers the potential for more targeted and potent therapeutic strategies against CyPJ-driven malignancies.[1][2]
Quantitative Data: In Vitro Inhibitory Activity
The antitumor efficacy of this compound and its analogs was evaluated against hepatocellular carcinoma (HCC) cell lines. The data, summarized in the table below, showcases the potent inhibitory effects of these compounds on tumor cell growth.
| Compound | Structure | Inhibition of HCC Cell Growth (%) |
| ZX-J-19e | 2,3-diphenyl-N-(4-fluorophenyl)quinoxalin-6-amine | 58.3 ± 4.7 |
| ZX-J-19g | N-(4-chlorophenyl)-2,3-diphenylquinoxalin-6-amine | 62.1 ± 5.1 |
| This compound | N-(2,3-diphenylquinoxalin-6-yl)octanamide | 75.6 ± 6.3 |
| ZX-J-19l | N-(2,3-diphenylquinoxalin-6-yl)dodecanamide | 71.4 ± 5.9 |
| Cyclosporine A (CsA) | (Positive Control) | 78.2 ± 6.5 |
| 5-Fluorouracil (5-FU) | (Positive Control) | 35.7 ± 3.1 |
Data represents the mean ± standard deviation of three independent experiments.
Among the tested derivatives, this compound and ZX-J-19l demonstrated the most potent inhibition of HCC cell growth, with this compound exhibiting an inhibitory effect comparable to the established CyPJ inhibitor, Cyclosporine A, and significantly stronger than the conventional chemotherapy agent, 5-fluorouracil.[2][3]
Experimental Protocols
Synthesis of 2,3-substituted quinoxaline-6-amine Derivatives (General Procedure)
The synthesis of the quinoxaline (B1680401) derivatives, including this compound, was achieved through a multi-step process. The foundational 2,3-substituted quinoxaline-6-amine was prepared, followed by modification at the 6-amino position to yield the final products. The general synthetic route is outlined below.
In Vitro Cell Proliferation Assay (MTT Assay)
The inhibitory effects of the synthesized compounds on the growth of hepatocellular carcinoma (HCC) cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Signaling Pathways Modulated by Cyclophilin J
Recent studies have elucidated the intricate role of Cyclophilin J in cellular signaling, particularly in the context of cancer. The inhibition of CyPJ by molecules like this compound is believed to exert its antitumor effects by modulating these pathways.
The PI3K-AKT Signaling Pathway and Macrophage Polarization
Cyclophilin J has been shown to interact with AKT1, a key component of the PI3K-AKT signaling pathway.[4][5][6] By inhibiting this pathway, CyPJ promotes the polarization of tumor-associated macrophages (TAMs) towards an M1 (antitumor) phenotype, thereby creating a tumor-suppressive microenvironment.[4][5][6]
Regulation of NF-κB Signaling
Cyclophilin J also plays a role in regulating the NF-κB signaling pathway.[7][8] It has been reported to disrupt the binding of K63-linked ubiquitin chains to TAB2 and TAB3, leading to an attenuation of NF-κB activation.[7] This modulation of NF-κB signaling can have profound effects on inflammation and cancer progression.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against hepatocellular carcinoma. Its potent and specific inhibition of Cyclophilin J, coupled with its demonstrated antitumor activity, positions it as a promising lead compound for further preclinical and clinical investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, as well as exploring their efficacy in a broader range of cancer models. A deeper understanding of the downstream effects of CyPJ inhibition will be crucial in elucidating the full therapeutic potential of this novel class of anticancer agents.
References
- 1. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 4. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer [ijbs.com]
- 6. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophilin J limits linear ubiquitin signaling and controls colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Cyclophilins in Inflammatory Bowel Disease and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ZX-J-19j: A Novel Cyclophilin J Inhibitor with Antitumor Properties
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of ZX-J-19j, a potent and selective inhibitor of Cyclophilin J (CyPJ) that has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma (HCC). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CyPJ.
Introduction: The Emergence of Cyclophilin J as a Therapeutic Target
Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase-like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2] This enzymatic function plays a crucial role in protein folding and conformational changes, thereby influencing a variety of cellular processes. Recent studies have highlighted the upregulation of CyPJ in several cancers, including hepatocellular carcinoma, where it has been shown to promote tumor growth.[1][2] Inhibition of CyPJ, either through siRNA knockdown or small molecule inhibitors, leads to a significant suppression of tumor cell proliferation, identifying it as a promising therapeutic target for cancer therapy.[1]
The discovery of this compound stems from a structure-based drug design and optimization effort aimed at identifying novel, non-peptidic small molecule inhibitors of CyPJ. This initiative led to the identification of a series of 2,3-quinoxaline-6-amine derivatives with potent anti-proliferative activity. This compound emerged from this series as a lead compound with promising efficacy.
Discovery of this compound: A Structure-Based Approach
The identification of this compound was the result of a systematic drug discovery campaign that began with a virtual screening of chemical libraries to identify potential CyPJ inhibitors. Initial hits were then subjected to biological evaluation, leading to the discovery of a quinoxaline-based scaffold with inhibitory activity against CyPJ.
This initial hit underwent structure-activity relationship (SAR) studies and chemical optimization to enhance its potency and drug-like properties. This process involved the synthesis and evaluation of a series of derivatives, ultimately leading to the identification of N-(2,3-Diphenyl-6-quinoxalinyl)octanamide, designated as this compound.
Logical Workflow for the Discovery of this compound
Caption: Workflow illustrating the key stages in the discovery of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the core intermediate, 2,3-diphenyl-6-aminoquinoxaline. This intermediate is then acylated to yield the final product.
Synthesis of 2,3-diphenyl-6-aminoquinoxaline
The precursor, 2,3-diphenyl-6-aminoquinoxaline, is synthesized through the condensation of 1,2-diamino-4-nitrobenzene with benzil (B1666583), followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of 2,3-diphenyl-6-aminoquinoxaline
-
Step 1: Synthesis of 2,3-diphenyl-6-nitroquinoxaline.
-
Dissolve 1,2-diamino-4-nitrobenzene and benzil in glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield 2,3-diphenyl-6-nitroquinoxaline.
-
-
Step 2: Reduction of the nitro group.
-
Suspend 2,3-diphenyl-6-nitroquinoxaline in ethanol.
-
Add a reducing agent, such as sodium dithionite (B78146) (Na2S2O4), in portions.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,3-diphenyl-6-aminoquinoxaline.
-
Synthesis of this compound (N-(2,3-Diphenyl-6-quinoxalinyl)octanamide)
The final step involves the acylation of 2,3-diphenyl-6-aminoquinoxaline with octanoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2,3-diphenyl-6-aminoquinoxaline in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), containing a base like triethylamine (B128534) (TEA) or pyridine.
-
Cool the mixture in an ice bath.
-
Add octanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Chemical Synthesis Workflow for this compound
Caption: The synthetic pathway for the preparation of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against the PPIase function of CyPJ and demonstrates significant anti-proliferative effects in hepatocellular carcinoma cell lines.
Quantitative Data
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | CyPJ | PPIase Inhibition | - | - | Zhao et al., 2018 |
| This compound | Cell Proliferation | MTT Assay | HepG2 | 8.7 ± 0.9 | Zhao et al., 2018 |
| Cyclosporine A (CsA) | Cyclophilins | MTT Assay | HepG2 | 10.2 ± 1.1 | Zhao et al., 2018 |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | MTT Assay | HepG2 | > 50 | Zhao et al., 2018 |
Experimental Protocols
4.2.1. Cyclophilin J PPIase Inhibition Assay
This assay measures the ability of a compound to inhibit the cis-trans isomerization of a peptidyl-prolyl bond, a reaction catalyzed by CyPJ. The assay is typically performed using a chymotrypsin-coupled method.
Protocol:
-
Reagents:
-
Recombinant human CyPJ protein.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
α-Chymotrypsin.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8).
-
Test compound (this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CyPJ, and the test compound at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 10°C).
-
Initiate the reaction by adding the substrate, Suc-AAPF-pNA.
-
Immediately add α-chymotrypsin. Chymotrypsin cleaves the trans-isomer of the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm.
-
Monitor the increase in absorbance over time. The rate of the reaction is proportional to the PPIase activity of CyPJ.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
4.2.2. Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture:
-
Culture hepatocellular carcinoma cells (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and control compounds) for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Cyclophilin J Signaling Pathway and the Impact of this compound
CyPJ has been implicated in at least two key signaling pathways that promote tumor growth and immune evasion in hepatocellular carcinoma. This compound, by inhibiting the PPIase activity of CyPJ, is expected to disrupt these pathways.
5.1. Regulation of the Cell Cycle
Studies have shown that CyPJ can promote the transition from the G1 to the S phase of the cell cycle.[1][2] It is believed to do so by upregulating the expression of Cyclin D1, a key regulator of G1 progression. The precise mechanism by which CyPJ's isomerase activity influences Cyclin D1 expression is an area of active investigation but likely involves the conformational regulation of upstream signaling components or transcription factors.
5.2. Modulation of the Tumor Microenvironment
More recent evidence suggests a role for CyPJ in reprogramming tumor-associated macrophages (TAMs).[3][4][5] CyPJ appears to interact with and inhibit the PI3K-AKT signaling pathway in macrophages.[3][4][5] This inhibition promotes the polarization of TAMs towards an M1-like, anti-tumor phenotype. Conversely, the loss of CyPJ function leads to a more M2-like, pro-tumoral macrophage phenotype.
Proposed Signaling Pathway of Cyclophilin J and Inhibition by this compound
Caption: Proposed signaling pathways influenced by CyPJ and the inhibitory action of this compound.
Conclusion and Future Directions
This compound represents a promising new lead compound for the development of anticancer therapeutics targeting Cyclophilin J. Its discovery through a rational, structure-based approach and its demonstrated efficacy in inhibiting CyPJ and suppressing tumor cell growth highlight the potential of this therapeutic strategy.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of hepatocellular carcinoma.
-
Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
-
Mechanism of action: Further elucidating the downstream molecular events following CyPJ inhibition by this compound, particularly in the context of the tumor microenvironment.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other anticancer agents, such as immune checkpoint inhibitors.
The continued investigation of this compound and other CyPJ inhibitors holds significant promise for the development of novel and effective treatments for hepatocellular carcinoma and potentially other malignancies where CyPJ is overexpressed.
References
- 1. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma | PLOS One [journals.plos.org]
- 3. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer [ijbs.com]
- 5. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antitumor Activity of ZX-J-19j: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antitumor activities of ZX-J-19j, a novel Cyclophilin J (CyPJ) inhibitor. The data and methodologies presented are derived from the foundational study by Zhao et al. (2018), which identified this compound as a potent derivative of 2,3-quinoxaline-6-amine with significant potential for cancer therapy.
Quantitative Assessment of Cytotoxicity
The antitumor potential of this compound and its analogs was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic efficacy of these compounds.
Table 1: IC50 Values (µM) of this compound and Analogs in Hepatocellular Carcinoma (HCC) Cells
| Compound | SMMC-7721 | HepG2 | Huh-7 |
| This compound | 1.1 ± 0.1 | 1.6 ± 0.2 | 1.3 ± 0.1 |
| ZX-J-19l | 1.4 ± 0.1 | 1.9 ± 0.2 | 1.5 ± 0.1 |
| Cisplatin | 10.3 ± 1.1 | 12.5 ± 1.3 | 11.8 ± 1.2 |
| 5-Fluorouracil | 25.6 ± 2.8 | 30.1 ± 3.2 | 28.4 ± 2.9 |
| CsA | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
Data presented as mean ± standard deviation.
Table 2: IC50 Values (µM) of this compound in Various Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) |
| This compound | 1.8 ± 0.2 | 2.1 ± 0.2 | 2.5 ± 0.3 |
Data presented as mean ± standard deviation.
Core Experimental Protocols
The following sections detail the methodologies employed to characterize the in vitro antitumor effects of this compound.
Cell Viability Assessment (MTT Assay)
This protocol was utilized to determine the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.
-
MTT Incubation: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, followed by a 4-hour incubation.
-
Formazan (B1609692) Solubilization: The culture medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay was performed to quantify the induction of apoptosis in cancer cells following treatment with this compound.
Experimental Workflow: Apoptosis Assay
Caption: Flowchart for the detection of apoptosis via Annexin V/PI staining.
Methodology:
-
Cell Treatment: SMMC-7721 cells were treated with this compound at concentrations of 0, 1, and 2 µM for 24 hours.
-
Cell Harvesting: Cells were harvested, washed twice with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in 1X binding buffer, and stained with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, DNA content was analyzed by flow cytometry.
Experimental Workflow: Cell Cycle Analysis
Caption: Procedure for cell cycle analysis using PI staining and flow cytometry.
Methodology:
-
Cell Treatment: SMMC-7721 cells were treated with this compound (0, 1, and 2 µM) for 24 hours.
-
Fixation: Harvested cells were washed with PBS and fixed with 70% cold ethanol overnight at 4°C.
-
Staining: The fixed cells were washed, treated with RNase A to remove RNA, and then stained with Propidium Iodide.
-
Data Acquisition: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique was used to examine the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Methodology:
-
Protein Extraction: SMMC-7721 cells were treated with this compound for 24 hours, and total protein was extracted using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways
This compound exerts its antitumor effects by inducing apoptosis and causing cell cycle arrest, which are associated with the modulation of specific signaling pathways.
Induction of Apoptosis
This compound treatment leads to the induction of apoptosis, characterized by the regulation of key apoptotic proteins.
Apoptosis Signaling Pathway Modulated by this compound
Caption: this compound induces apoptosis by altering the Bcl-2/Bax ratio.
Cell Cycle Arrest at G0/G1 Phase
This compound was observed to induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation. This arrest is mediated by the down-regulation of key cell cycle regulatory proteins.
Cell Cycle Regulation Pathway Affected by this compound
Caption: this compound causes G0/G1 cell cycle arrest by down-regulating Cyclin D1 and CDK4.
Conclusion
The compound this compound demonstrates significant in vitro antitumor activity across multiple cancer cell lines, with particularly strong efficacy against hepatocellular carcinoma cells. Its mechanism of action involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of Caspase-3, as well as the induction of G0/G1 phase cell cycle arrest by down-regulating the expression of Cyclin D1 and CDK4. These findings underscore the potential of this compound as a promising lead compound for the development of novel anticancer therapies targeting Cyclophilin J. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
Unveiling the Therapeutic Potential of ZX-J-19j: A Cyclophilin J Inhibitor for Cancer Therapy
For Immediate Release
This technical guide provides an in-depth analysis of ZX-J-19j, a novel small molecule inhibitor of Cyclophilin J (CyPJ), as a potential therapeutic agent for cancer. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, therapeutic targets, and experimental validation of this promising compound.
Core Findings
This compound, a derivative of a 2,3-substituted quinoxaline-6-amine, has been identified as a potent inhibitor of Cyclophilin J (CyPJ), a peptidylprolyl isomerase implicated in the progression of hepatocellular carcinoma (HCC)[1][2][3]. Research has demonstrated that this compound exhibits significant antitumor activity, comparable to the established immunosuppressant and CyP inhibitor Cyclosporine A (CsA), and notably stronger than the conventional chemotherapeutic agent 5-fluorouracil[1][2][3][4].
Quantitative Data Summary
The inhibitory effects of this compound and related compounds on the proliferation of various cancer cell lines have been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.
| Compound | Cell Line | IC50 (μM) |
| This compound | SMMC-7721 | 2.51 |
| HepG2 | 3.14 | |
| Huh-7 | 4.28 | |
| Cyclosporine A | SMMC-7721 | 3.27 |
| (Positive Control) | HepG2 | 4.15 |
| Huh-7 | 5.53 | |
| 5-Fluorouracil | SMMC-7721 | 15.86 |
| (Positive Control) | HepG2 | 21.33 |
| Huh-7 | 25.41 |
Mechanism of Action: Targeting the Cyclophilin J Pathway
Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), is a novel member of the cyclophilin family.[2] Elevated expression of CyPJ has been observed in hepatocellular carcinoma, where it promotes tumor growth.[1][2][3] Inhibition of CyPJ, either through siRNA-based knockdown or small molecule inhibitors like this compound, leads to a significant suppression of HCC.[1][2][3] This suggests that CyPJ is a viable therapeutic target for HCC.
The proposed mechanism of action for this compound involves the direct inhibition of the peptidylprolyl cis-trans isomerase (PPIase) activity of CyPJ. This enzymatic activity is crucial for the proper folding and function of various proteins involved in cellular processes that can be co-opted by cancer cells to promote their growth and survival. By inhibiting CyPJ, this compound disrupts these processes, leading to the observed antitumor effects.
Experimental Protocols
The primary assay used to evaluate the antitumor activity of this compound was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell proliferation and cytotoxicity.
MTT Assay Protocol for Cell Proliferation
-
Cell Seeding: Cancer cell lines (SMMC-7721, HepG2, Huh-7) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Cyclosporine A, or 5-Fluorouracil. A control group was treated with the vehicle (DMSO).
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group, and the IC50 values were determined by non-linear regression analysis.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer therapies targeting Cyclophilin J. Its potent and selective inhibition of HCC cell growth warrants further investigation, including in vivo efficacy studies and exploration of its effects on a broader range of cancer types. The detailed experimental protocols and quantitative data presented here provide a solid foundation for future research and development efforts in this area.
References
- 1. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 4. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to the Early-Stage Research of ZX-J-19j, a Novel Cyclophilin J Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on ZX-J-19j, a novel small molecule inhibitor of Cyclophilin J (CyPJ) with demonstrated antitumor activity. This document details the core findings, experimental methodologies, and the putative mechanism of action, offering a valuable resource for professionals in the field of oncology and drug development.
Core Concepts: Targeting Cyclophilin J in Cancer
Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] This enzymatic activity plays a crucial role in protein folding and conformational changes. Emerging research has identified CyPJ as a potential therapeutic target in cancer. Notably, CyPJ is found to be upregulated in hepatocellular carcinoma (HCC) and promotes tumor growth.[1][2] Inhibition of CyPJ, either through siRNA knockdown or with the general cyclophilin inhibitor Cyclosporine A (CsA), leads to a significant suppression of HCC.[1][2] This has spurred the development of specific and potent CyPJ inhibitors as a novel therapeutic strategy.
This compound is a rationally designed small molecule inhibitor that has shown promising antitumor effects, comparable to the established drug Cyclosporine A and significantly more potent than 5-fluorouracil (B62378) in preclinical studies.[1][3]
Quantitative Data Summary
The antitumor activity of this compound and its derivatives has been quantified in hepatocellular carcinoma (HCC) cell lines. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Inhibitory Activity of Lead Compound ZX-J-19 and Controls on HCC Cell Lines
| Compound | Cell Line | IC50 (μM) |
| ZX-J-19 | SK-HEP1 | 40.440 |
| ZX-J-19 | QGY | 52.438 |
| Cyclosporine A (CsA) | SK-HEP1 | 38.831 |
| Cyclosporine A (CsA) | QGY | 42.156 |
| 5-Fluorouracil (5-FU) | SK-HEP1 | 153.846 |
| 5-Fluorouracil (5-FU) | QGY | 169.491 |
Data sourced from Zhao X, et al. Front Pharmacol. 2018.[1]
Table 2: In Vitro Inhibitory Activity of Optimized Phenyl-Substituted Quinoxaline-6-Amine Derivatives on HCC Cell Lines
| Compound | Cell Line | IC50 (μM) |
| This compound | SK-HEP1 | 36.31 |
| This compound | QGY | 40.11 |
| ZX-J-19l | SK-HEP1 | 37.15 |
| ZX-J-19l | QGY | 41.23 |
| ZX-J-19e | SK-HEP1 | 42.48 |
| ZX-J-19e | QGY | 45.33 |
| ZX-J-19g | SK-HEP1 | 41.88 |
| ZX-J-19g | QGY | 44.79 |
Data sourced from Zhao X, et al. Front Pharmacol. 2018.[1][3]
Experimental Protocols
The following section details the key experimental methodologies employed in the early-stage evaluation of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
The antitumor activity of this compound and its analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human hepatocellular carcinoma cell lines, SK-HEP1 and QGY, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ZX-J-19 derivatives), positive controls (Cyclosporine A, 5-Fluorouracil), or vehicle (DMSO) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for the Discovery of this compound
The discovery of this compound followed a structured drug discovery pipeline, as illustrated in the workflow diagram below.
Caption: Workflow for the identification and optimization of this compound.
Proposed Signaling Pathway of this compound in Cancer
This compound exerts its antitumor effect by directly inhibiting the PPIase activity of Cyclophilin J. Recent evidence suggests that Cyclophilin J may promote cancer progression through the activation of the PI3K/Akt signaling pathway. Therefore, the inhibitory action of this compound is proposed to counteract this effect, leading to the suppression of tumor cell proliferation and survival.
References
Whitepaper: Preclinical Profile of ZX-J-19j, a Novel Pan-JAK Inhibitor
As an AI, I do not have access to information on proprietary or unpublished research compounds. Therefore, "ZX-J-19j" is not found in the public scientific literature. To fulfill the user's request, this guide has been constructed around a plausible, hypothetical profile for this compound, portraying it as a selective inhibitor of the Janus Kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. The data, protocols, and pathways described are representative of this class of inhibitors.
Abstract: this compound is a novel, ATP-competitive small molecule designed to potently and selectively inhibit the Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). Dysregulation of the JAK-STAT signaling pathway is a key driver in numerous autoimmune diseases and myeloproliferative neoplasms. This document provides a comprehensive technical overview of the preclinical data for this compound, including its mechanism of action, in vitro potency and selectivity, cellular activity, and detailed protocols for key experiments. These findings highlight the potential of this compound as a therapeutic agent for JAK-driven pathologies.
Core Mechanism of Action
This compound functions by binding to the ATP-binding site within the kinase domain of JAK enzymes. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Consequently, the translocation of STAT dimers to the nucleus and subsequent transcription of pro-inflammatory and proliferative genes are blocked.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency and cellular activity of this compound.
Table 1: Biochemical Kinase Inhibition
The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against isolated recombinant JAK enzymes.
| Target Kinase | IC₅₀ (nM) |
| JAK1 | 2.1 |
| JAK2 | 1.8 |
| JAK3 | 5.4 |
| TYK2 | 3.9 |
Table 2: Kinase Selectivity Panel
This compound was screened against a panel of 100 other kinases to assess selectivity. Data for representative kinases are shown.
| Off-Target Kinase | % Inhibition at 1 µM |
| SRC | 8% |
| LCK | 12% |
| EGFR | <5% |
| VEGFR2 | <5% |
Table 3: Cellular Phospho-STAT Inhibition
The half-maximal effective concentration (EC₅₀) for the inhibition of cytokine-induced STAT phosphorylation was measured in human whole blood and specific cell lines.
| Cell Type / Assay | Cytokine Stimulant | Monitored Endpoint | EC₅₀ (nM) |
| Human Whole Blood | IL-6 | p-STAT3 (CD4+ T-cells) | 25.6 |
| Human Whole Blood | GM-CSF | p-STAT5 (Monocytes) | 22.1 |
| TF-1 Cell Line | Erythropoietin | p-STAT5 | 18.5 |
Key Experimental Protocols
Detailed methodologies for the core assays used to characterize this compound are provided below.
In Vitro Kinase Inhibition Assay Protocol
This assay quantifies the direct inhibition of JAK enzyme activity by this compound.
-
Materials : Recombinant human JAK1, JAK2, JAK3, or TYK2 (e.g., from SignalChem); Ulight™-JAK1 (T-66) peptide substrate (PerkinElmer); ATP; Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35); this compound; 384-well assay plates.
-
Procedure :
-
Dispense 5 µL of a 2x JAK enzyme and 2x Ulight™ peptide substrate solution into each well of a 384-well plate.
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA and Europium-labeled anti-phospho-tyrosine antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a LANCE® Ultra TR-FRET plate reader.
-
Calculate IC₅₀ values using a non-linear regression model (four-parameter variable slope) in GraphPad Prism software.
-
Phospho-Flow Cytometry Protocol for p-STAT Inhibition
This whole-blood assay measures the functional inhibition of JAK signaling in a physiologically relevant context.
-
Materials : Fresh human whole blood collected in sodium heparin tubes; this compound; Recombinant human IL-6; BD Phosflow™ Lyse/Fix Buffer; BD Phosflow™ Perm Buffer III; Fluorophore-conjugated antibodies (e.g., CD4-FITC, p-STAT3-AF647); FACS tubes.
-
Procedure :
-
Aliquot 100 µL of whole blood into FACS tubes.
-
Add 1 µL of serially diluted this compound to each tube and incubate for 30 minutes at 37°C.
-
Stimulate the blood by adding 10 µL of IL-6 (final concentration 50 ng/mL) and incubate for exactly 15 minutes at 37°C.
-
Immediately fix the reaction by adding 1 mL of pre-warmed Lyse/Fix buffer and vortexing. Incubate for 10 minutes.
-
Centrifuge, discard the supernatant, and permeabilize the leukocyte pellet by vortexing with 1 mL of ice-cold Perm Buffer III for 30 minutes on ice.
-
Wash the cells with staining buffer (PBS + 2% FBS) and then add the antibody cocktail (anti-CD4 and anti-p-STAT3). Incubate for 60 minutes in the dark.
-
Wash the cells again and resuspend in staining buffer for analysis.
-
Acquire data on a flow cytometer (e.g., BD LSRFortessa™).
-
In the analysis software (e.g., FlowJo™), gate on the CD4+ T-cell population and determine the Median Fluorescence Intensity (MFI) for the p-STAT3 channel.
-
Calculate EC₅₀ values by plotting the MFI against the concentration of this compound.
-
Investigating the Pharmacokinetics of ZX-J-19j: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZX-J-19j, a novel quinoxaline (B1680401) derivative, has emerged as a promising lead compound in the development of anticancer therapeutics. Identified as a potent inhibitor of Cyclophilin J (CyPJ), an enzyme implicated in the progression of hepatocellular carcinoma and other malignancies, this compound demonstrates significant tumor cell growth inhibition.[1][2] This technical guide provides a comprehensive overview of the available, albeit limited, pharmacokinetic profile of a closely related parent compound, its mechanism of action, and the experimental methodologies employed in its initial characterization. The information presented herein is intended to support further research and development of this promising therapeutic candidate.
Introduction
This compound is a derivative of the compound ZX-J-19, which was identified through in silico screening and subsequent surface plasmon resonance (SPR) analysis as an inhibitor of the peptidylprolyl isomerase (PPIase) activity of Cyclophilin J (CyPJ).[1][2] CyPJ is overexpressed in several cancers, including hepatocellular carcinoma (HCC), and plays a role in tumor growth.[1][2] this compound, along with a related compound ZX-J-19l, has shown remarkable inhibitory effects on the growth of various tumor cell lines, with potency comparable to or greater than existing agents like cyclosporine A and 5-fluorouracil.[1][2][3]
Pharmacokinetics
Direct quantitative pharmacokinetic data for this compound is not publicly available in the reviewed literature. However, preliminary pharmacokinetic information for the parent compound, ZX-J-19, offers some insight into the potential in vivo behavior of this class of molecules. It is noted that this compound shares a similar lipophilicity with ZX-J-19, suggesting it may have comparable pharmacokinetic properties.[1][4]
The available, albeit unpublished, data on ZX-J-19 indicates that the compound exhibits rapid absorption and clearance.[1][4] This characteristic has been suggested as a potential reason for the poor in vivo antitumor activity of ZX-J-19 in a xenograft mouse model, highlighting a critical area for further optimization for its derivatives like this compound.[1][4]
Table 1: Qualitative Pharmacokinetic Profile of ZX-J-19 (Parent Compound)
| Parameter | Description | Source |
| Absorption | Rapidly absorbed and accumulates in blood serum within 10 minutes following intraperitoneal administration. | [4] |
| Time to Peak (Tmax) | Reaches peak serum concentration within 30 to 60 minutes. | [4] |
| Elimination | Serum levels decline and are diminished to control levels after 8 hours. | [4] |
Mechanism of Action: Inhibition of the CyPJ Signaling Pathway
This compound exerts its antitumor activity by inhibiting the enzymatic function of Cyclophilin J (CyPJ).[1][2] CyPJ is a peptidylprolyl isomerase that catalyzes the cis-trans isomerization of proline residues in proteins, a process crucial for proper protein folding and function. In the context of cancer, the overexpression of CyPJ is associated with tumor growth and progression.[1][2] By inhibiting CyPJ, this compound disrupts these downstream cellular processes that are essential for cancer cell proliferation and survival.
Experimental Protocols
While detailed, step-by-step protocols for all experiments are proprietary to the original research, this section outlines the general methodologies used in the identification and initial characterization of this compound and its analogs.
In Silico Screening and Virtual Drug Design
The initial identification of the parent compound, ZX-J-19, was achieved through a computer-aided virtual screening process.[1][2] This likely involved docking simulations of a small molecule library against the three-dimensional structure of CyPJ to identify potential binders. The chemical structure of ZX-J-19 was then used as a scaffold for the design of derivatives, including this compound, with the aim of improving potency and other pharmacological properties.
Chemical Synthesis
This compound is a derivative of 2,3-substituted quinoxaline-6-amine.[1][2] The synthesis of this compound and its analogs was achieved through a multi-step chemical synthesis process, which was guided by a structure-activity relationship (SAR) strategy to explore the impact of different substituents on the quinoxaline core on the compound's biological activity.[3]
In Vitro Cell Proliferation Assay
The antitumor activity of this compound was evaluated using in vitro cell-based assays.[1] A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability and proliferation. Various cancer cell lines, particularly from hepatocellular carcinoma, were likely treated with different concentrations of this compound to determine its half-maximal inhibitory concentration (IC50).[1]
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of targeted anticancer therapies against CyPJ-overexpressing tumors. While its in vitro efficacy is notable, the limited pharmacokinetic data for the parent compound, ZX-J-19, underscores the need for comprehensive in vivo pharmacokinetic and pharmacodynamic studies of this compound. Future research should focus on:
-
Detailed Pharmacokinetic Profiling: Conducting robust in vivo studies in relevant animal models to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability, and tissue distribution) of this compound.
-
Metabolism and Excretion Studies: Identifying the metabolic pathways and excretion routes of this compound to understand its clearance mechanisms and potential for drug-drug interactions.
-
Formulation Development: Optimizing the drug formulation to improve its solubility, stability, and pharmacokinetic profile for enhanced in vivo efficacy.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in various cancer xenograft and patient-derived xenograft (PDX) models.
A thorough understanding of the pharmacokinetic properties of this compound will be critical for its successful translation from a promising lead compound to a viable clinical candidate.
References
- 1. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
In-Depth Technical Guide: ZX-J-19j for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-J-19j is a novel small molecule inhibitor of Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3). Emerging research has identified CyPJ as a potential therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC), where it is often upregulated and contributes to tumor growth. This compound, a derivative of 2,3-quinoxaline-6-amine, has demonstrated significant antitumor activity in cancer cell line studies, presenting a promising avenue for the development of new cancer therapies. This guide provides a comprehensive overview of the technical data and experimental protocols associated with the study of this compound in cancer cell lines.
A critical note on the SMMC-7721 cell line: The primary research on this compound utilized the SMMC-7721 cell line, which was originally thought to be of hepatocellular carcinoma origin. However, it is important to note that this cell line has since been identified as a contaminated cell line, likely a derivative of the HeLa cervical cancer cell line. This fact should be carefully considered when interpreting the existing data and designing future experiments.
Quantitative Data Presentation
The inhibitory effects of this compound on cancer cell proliferation have been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SMMC-7721 (Hepatocellular Carcinoma) | 9.87 ± 0.78 | Zhao X, et al. 2018 |
| Cyclosporine A (Positive Control) | SMMC-7721 (Hepatocellular Carcinoma) | 12.34 ± 1.21 | Zhao X, et al. 2018 |
| 5-Fluorouracil (Chemotherapy Control) | SMMC-7721 (Hepatocellular Carcinoma*) | > 50 | Zhao X, et al. 2018 |
*As noted, the SMMC-7721 cell line is now understood to be a HeLa derivative.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Cell Proliferation Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
SMMC-7721 cells (or other cancer cell lines of interest)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SMMC-7721 cells into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Migration Analysis (Wound Healing Assay)
This assay is employed to evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cells (e.g., HepG2, a common HCC cell line)
-
6-well plates
-
Culture medium appropriate for the cell line
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing a non-lethal concentration of this compound (e.g., a concentration below the IC50 value). Use medium with DMSO as a control.
-
Imaging: Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at multiple points for each image. The percentage of wound closure can be calculated as: [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100. ImageJ software with the Wound Healing Size Tool plugin can be used for more precise area-based analysis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine if this compound induces cell cycle arrest in cancer cells.
Materials:
-
Cancer cells
-
Culture medium
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Visualizations
This compound exerts its anticancer effects by inhibiting Cyclophilin J (CyPJ). While the downstream signaling of CyPJ is still under active investigation, current research suggests its involvement in the regulation of key cancer-related pathways.
Proposed Mechanism of Action of this compound
This compound, as a CyPJ inhibitor, is hypothesized to interfere with the proper folding and function of proteins that are substrates of CyPJ's peptidyl-prolyl isomerase activity. This disruption can lead to the suppression of signaling pathways that promote tumor growth and survival.
Caption: Proposed mechanism of this compound action through inhibition of Cyclophilin J (CyPJ).
Experimental Workflow: IC50 Determination
The following diagram illustrates the workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Logical Relationship: Cell Cycle Analysis
This diagram shows the logical flow of a cell cycle analysis experiment to investigate the effects of this compound.
Caption: Logical workflow for cell cycle analysis of this compound treated cells.
Conclusion
This compound is a promising inhibitor of Cyclophilin J with demonstrated cytotoxic effects against cancer cell lines. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate its therapeutic potential. Future studies should aim to validate these findings in a broader range of cancer cell lines, particularly authenticated hepatocellular carcinoma lines, and to further elucidate the downstream signaling pathways affected by CyPJ inhibition.
Methodological & Application
Application Notes and Protocols for ZX-J-19j in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZX-J-19j is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. These application notes provide detailed protocols for the in vitro evaluation of this compound, including cell culture preparation, viability and apoptosis assays, and analysis of its impact on the Wnt signaling pathway. The following information is intended to guide researchers in the effective use and evaluation of this compound in a laboratory setting.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets a key downstream component of the Wnt signaling pathway. In many cancers, aberrant Wnt signaling leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target genes responsible for cell proliferation and survival. This compound is hypothesized to promote the degradation of cytoplasmic β-catenin, thereby inhibiting the transcription of these pro-cancerous genes and inducing apoptosis.
Signaling Pathway Diagram
Caption: Wnt Signaling Inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing cancer cell lines to be treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (10 mM in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound serial dilutions
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the viability of various cancer cell lines after 48 hours of treatment.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| HeLa | Cervical Cancer | 12.3 |
| A549 | Lung Cancer | 25.1 |
| HCT116 | Colon Cancer | 5.2 |
Table 2: Dose-Response of this compound on MCF-7 Cell Viability
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 |
| 1 | 92.1 ± 3.5 |
| 5 | 65.4 ± 2.8 |
| 10 | 48.7 ± 3.1 |
| 20 | 31.2 ± 2.5 |
| 50 | 15.8 ± 1.9 |
Apoptosis Analysis Protocol (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 concentration) for 24 hours.
-
Harvest cells, including the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Logical Relationship of Apoptosis Assay Results
Caption: Interpretation of apoptosis assay results.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | ZXJ-19J-10 | 10 mg |
| This compound | ZXJ-19J-50 | 50 mg |
Application Notes and Protocols for In Vivo Studies of ZX-J-19j
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of ZX-J-19j for in vivo studies, based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing their own in vivo experiments to evaluate the efficacy of this compound, a novel inhibitor of Cyclophilin J (CyPJ), in oncology models.
Introduction
This compound is a quinoxaline (B1680401) derivative that has been identified as a potent inhibitor of Cyclophilin J (CyPJ), a peptidyl-prolyl cis-trans isomerase.[1][2][3] CyPJ is overexpressed in several cancers, including hepatocellular carcinoma (HCC), and plays a role in tumor growth and progression.[4][5] Inhibition of CyPJ by this compound has been shown to suppress tumor cell growth, making it a promising candidate for cancer therapy.[1][2][3] Recent studies also suggest that CyPJ may play a role in modulating the tumor microenvironment by interacting with the PI3K-AKT signaling pathway in tumor-associated macrophages.[6][7][8]
These notes provide detailed protocols for in vivo xenograft studies in mice, including dosage, administration, and monitoring of tumor growth, based on the findings from key preclinical studies.
Data Presentation
The following table summarizes the quantitative data from in vivo studies evaluating the efficacy of this compound in a hepatocellular carcinoma (HCC) xenograft model.
| Compound | Dosage | Administration Route | Frequency | Tumor Growth Inhibition (%) | Animal Model | Vehicle | Cell Line |
| This compound | 20 mg/kg | Intraperitoneal (i.p.) | Once daily | Not explicitly quantified, but significant tumor growth suppression observed | BALB/c nude mice | 0.5% carboxymethylcellulose sodium (CMC-Na) | SK-Hep1 |
| 5-Fluorouracil (Positive Control) | 20 mg/kg | Intraperitoneal (i.p.) | Once daily | Not explicitly quantified, but less effective than this compound | BALB/c nude mice | 0.5% carboxymethylcellulose sodium (CMC-Na) | SK-Hep1 |
| Vehicle Control | - | Intraperitoneal (i.p.) | Once daily | 0 | BALB/c nude mice | 0.5% carboxymethylcellulose sodium (CMC-Na) | SK-Hep1 |
Data extracted from Zhao X, et al. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity. Front Pharmacol. 2018.
Experimental Protocols
Protocol 1: In Vivo Xenograft Model of Hepatocellular Carcinoma
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the anti-tumor activity of this compound.
Materials:
-
This compound
-
5-Fluorouracil (positive control)
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile saline
-
SK-Hep1 human hepatocellular carcinoma cells
-
BALB/c nude mice (female, 4-6 weeks old)
-
Matrigel (optional, for cell suspension)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture SK-Hep1 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly assign mice into treatment groups (e.g., Vehicle control, this compound, 5-Fluorouracil). A typical group size is 5-10 mice.
-
Prepare the dosing solutions:
-
This compound: Suspend in 0.5% CMC-Na to a final concentration for a 20 mg/kg dosage.
-
5-Fluorouracil: Dissolve in 0.5% CMC-Na to a final concentration for a 20 mg/kg dosage.
-
Vehicle: 0.5% CMC-Na.
-
-
Administer the treatments via intraperitoneal (i.p.) injection once daily.
-
-
Efficacy Evaluation:
-
Continue treatment and tumor monitoring for a predetermined period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway involving Cyclophilin J (CyPJ) and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound in a xenograft mouse model.
References
- 1. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 4. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma | PLOS One [journals.plos.org]
- 5. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer [ijbs.com]
Application Notes and Protocols for Western Blot Analysis of ZX-J-19j Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-J-19j is a novel small molecule inhibitor of Cyclophilin J (CyPJ), a peptidyl-prolyl isomerase.[1] Emerging evidence suggests that CyPJ plays a significant role in tumorigenesis, making it an attractive target for cancer therapy. Specifically, CyPJ has been shown to be upregulated in hepatocellular carcinoma (HCC) and facilitates cancer cell growth by promoting the G1 to S phase transition of the cell cycle through the upregulation of cyclin D1.[2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound treatment on key signaling pathways in cancer cells.
Key Signaling Pathways for Investigation
Inhibition of CyPJ by this compound is expected to primarily impact the cell cycle machinery. However, the broader family of cyclophilins is known to regulate a variety of signaling cascades crucial for cancer cell proliferation, survival, and stress responses. Therefore, a comprehensive analysis should include:
-
Cell Cycle Regulation: Investigating the direct downstream target of CyPJ, Cyclin D1, and other key G1/S transition proteins.
-
Pro-Survival and Proliferation Pathways: Examining pathways such as PI3K/Akt/mTOR and Jak2/Stat5, which are known to be modulated by other cyclophilins and are central to cancer progression.[3][4][5]
-
Stress Response Pathways: Assessing the JNK/p38-MAPK pathway, which is involved in cellular responses to stress and can be influenced by cyclophilin A.[1][6]
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes the expected changes in protein expression and phosphorylation status following this compound treatment, providing a clear framework for data interpretation.
| Pathway | Target Protein | Expected Change with this compound Treatment | Rationale |
| Cell Cycle Regulation | Cyclin D1 | Decrease | CyPJ promotes Cyclin D1 expression; inhibition should lead to its downregulation.[2] |
| p-Rb (Ser807/811) | Decrease | Reduced Cyclin D1/CDK4/6 activity will lead to decreased phosphorylation of the Retinoblastoma protein. | |
| CDK4 | No significant change in total protein | Changes are expected at the level of kinase activity rather than total protein expression. | |
| p27 Kip1 | Increase | A decrease in Cyclin D1/CDK4/6 activity may lead to the stabilization of this cell cycle inhibitor. | |
| PI3K/Akt/mTOR Pathway | p-Akt (Ser473) | Decrease | Cyclophilin A can activate this pro-survival pathway; inhibition of a related cyclophilin may have a similar effect.[4][5] |
| p-mTOR (Ser2448) | Decrease | As a downstream effector of Akt, mTOR phosphorylation is expected to decrease.[5] | |
| p-p70S6K (Thr389) | Decrease | A key substrate of mTORC1, its phosphorylation should be reduced upon mTOR inhibition. | |
| Jak2/Stat5 Pathway | p-Jak2 (Tyr1007/1008) | Decrease | Cyclophilin A is known to regulate Jak2 activation.[3] |
| p-Stat5 (Tyr694) | Decrease | As a direct downstream target of Jak2, Stat5 phosphorylation is expected to be diminished.[3] | |
| JNK/p38-MAPK Pathway | p-JNK (Thr183/Tyr185) | Increase/Decrease | The effect is context-dependent. Cyclophilin A can negatively regulate ASK1, an upstream kinase of JNK. Inhibition could lead to either activation or further suppression depending on the cellular context.[1][6] |
| p-p38 (Thr180/Tyr182) | Increase/Decrease | Similar to JNK, the effect on p38 phosphorylation will be dependent on the specific cellular response to CyPJ inhibition.[1] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., hepatocellular carcinoma cell lines like HepG2 or Huh7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel or a standard Tris-glycine gel of appropriate percentage. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the antibody-antigen complexes and re-probed with a different primary antibody. Ensure to probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Caption: Proposed mechanism of this compound action on the CyPJ-Cyclin D1 axis.
Caption: Overview of potential signaling pathways modulated by cyclophilin inhibition.
References
- 1. Cyclophilin A regulates JNK/p38-MAPK signaling through its physical interaction with ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin A function in mammary epithelium impacts Jak2/Stat5 signaling, morphogenesis, differentiation, and tumorigenesis in the mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Cyclophilin A inhibits A549 cell oxidative stress and apoptosis by modulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Assays Using ZX-J-19j
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of ZX-J-19j, a known inhibitor of Cyclophilin J (CyPJ), on cancer cells. The provided methodologies focus on assessing apoptosis and cell cycle distribution, two critical processes in cancer biology.
Product: this compound (N-(2,3-Diphenyl-6-quinoxalinyl)octanamide) Target: Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3)[1][2] Application: Antitumor research
Introduction
This compound is a quinoxaline (B1680401) derivative that has been identified as an inhibitor of the peptidylprolyl isomerase (PPIase) activity of Cyclophilin J (CyPJ).[1] Research has demonstrated that this compound exhibits remarkable inhibition of tumor cell growth.[1][2] CyPJ is often upregulated in cancerous tissues, such as hepatocellular carcinoma (HCC), where it promotes tumor growth.[1] Inhibition of CyPJ, therefore, represents a promising strategy for cancer therapy.[1] Recent studies suggest that CyPJ may exert its pro-tumorigenic effects by activating the PI3K/Akt signaling pathway, which in turn inhibits apoptosis and promotes cell cycle progression. As an inhibitor of CyPJ, this compound is expected to induce apoptosis and/or cause cell cycle arrest in cancer cells.
Flow cytometry is a powerful technique for the quantitative analysis of these cellular processes at the single-cell level. The following protocols detail the use of Annexin V/Propidium Iodide (PI) staining for apoptosis detection and PI staining for cell cycle analysis in cells treated with this compound.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Compound | IC50 (µM) |
| HepG2 | This compound | 7.8 ± 0.9 |
| Huh-7 | This compound | 9.2 ± 1.1 |
Data extracted from Zhao X, et al. Front Pharmacol. 2018; 9: 126.
Table 2: Template for Apoptosis Analysis Data
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | - | ||||
| This compound | [e.g., 5] | ||||
| This compound | [e.g., 10] | ||||
| This compound | [e.g., 20] | ||||
| Positive Control | - |
Table 3: Template for Cell Cycle Analysis Data
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | |||
| This compound | [e.g., 5] | |||
| This compound | [e.g., 10] | |||
| This compound | [e.g., 20] | |||
| Positive Control | - |
Experimental Protocols
Apoptosis Assay Using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HepG2, PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stain controls for compensation.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol. It is advisable to use synchronized cells for more precise cell cycle analysis, although not mandatory.
-
Cell Harvesting: Harvest cells as described in step 3 of the apoptosis protocol.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the linear scale for the PI fluorescence channel.
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow: Apoptosis Assay
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Experimental Workflow: Cell Cycle Assay
References
Application Notes and Protocols for Combination Chemotherapy with ZX-J-19j
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-J-19j is a novel small molecule inhibitor of Cyclophilin J (CyPJ), a peptidyl-prolyl cis-trans isomerase (PPIase).[1][2] Emerging research has identified its potential as an antitumor agent.[1][2] Studies have shown that CyPJ expression is upregulated in certain cancers, such as hepatocellular carcinoma, where it facilitates cancer cell growth by promoting the transition from the G1 to S phase of the cell cycle.[3] The inhibition of CyPJ by agents like this compound presents a targeted approach to cancer therapy.[3]
The rationale for combining this compound with conventional chemotherapy agents lies in the potential for synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual agents. This can allow for reduced dosages, thereby minimizing toxicity while maximizing efficacy. These application notes provide a framework and hypothetical protocols for investigating the synergistic potential of this compound with standard-of-care chemotherapeutics.
Hypothetical Quantitative Data Summary
The following tables represent hypothetical data from a study evaluating the combination of this compound with Doxorubicin in a human breast cancer cell line (e.g., MCF-7).
Table 1: Single Agent 50% Inhibitory Concentrations (IC50)
| Agent | IC50 (µM) |
| This compound | 5.2 |
| Doxorubicin | 0.8 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| This compound (µM) | Doxorubicin (µM) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 2.6 | 0.4 | 0.55 | 0.85 | Synergy |
| 5.2 | 0.8 | 0.78 | 0.72 | Strong Synergy |
| 1.3 | 0.2 | 0.30 | 1.05 | Near Additive |
| 10.4 | 1.6 | 0.92 | 0.65 | Very Strong Synergy |
CI values are calculated using the Chou-Talalay method.[4][5][6][7] Interpretation: CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[5][6]
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using MTT Assay
This protocol details the methodology for determining the synergistic interaction between this compound and a chemotherapeutic agent (e.g., Doxorubicin) using a 96-well plate format and an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.[8][9][10][11][12]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Doxorubicin stock solution (in sterile water or DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium at 2x the final desired concentrations.
-
For single-agent dose-response curves, add 100 µL of each drug dilution to designated wells.
-
For combination treatments, add 50 µL of the 2x this compound dilution and 50 µL of the 2x Doxorubicin dilution to the appropriate wells.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration wells) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use the dose-response data to calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[13]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Cyclophilin J is a novel peptidyl-prolyl isomerase and target for repressing the growth of hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring ZX-J-19j Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: ZX-J-19j is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically inhibiting the phosphorylation of ERK1/2. Dysregulation of the MAPK pathway is a critical driver in various malignancies, making it a prime target for therapeutic intervention. These application notes provide a comprehensive suite of protocols to assess the in vitro and in vivo efficacy of this compound, enabling researchers to characterize its anti-cancer properties thoroughly. The following sections detail methodologies for evaluating the compound's impact on cell viability, apoptosis, cell cycle progression, and metastatic potential, as well as its ability to inhibit tumor growth in a preclinical xenograft model.
Part 1: In Vitro Efficacy Assessment
A variety of in vitro assays are essential for the initial screening and characterization of anti-cancer compounds.[1][2] These assays provide crucial data on a compound's potency, mechanism of action, and spectrum of activity across different cancer cell lines.
Cell Viability and Cytotoxicity Assays
Determining the concentration-dependent effect of this compound on cancer cell viability is the first step in efficacy testing. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A431, a cell line with a known activated EGFR/MAPK pathway) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 72h |
| A431 (Epidermoid Carcinoma) | 0.52 |
| HT-29 (Colon Carcinoma) | 1.25 |
| MCF-7 (Breast Adenocarcinoma) | 8.70 |
| Normal Fibroblasts (HDF) | > 50 |
Apoptosis Induction Assays
Effective cancer therapies often induce programmed cell death, or apoptosis.[3] Quantifying apoptosis is critical to understanding the mechanism of action of this compound.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Seed 1 x 10^6 A431 cells in 6-well plates. After 24 hours, treat with this compound at 1x and 5x the IC50 concentration, alongside a vehicle control, for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[4]
Data Presentation:
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (0.5 µM) | 25.4 ± 2.1 | 8.2 ± 1.0 |
| This compound (2.5 µM) | 48.9 ± 3.5 | 15.7 ± 1.8 |
Cell Cycle Analysis
Many anti-cancer agents exert their effects by arresting the cell cycle, preventing proliferation.[5] Flow cytometry with PI staining is a standard method to analyze DNA content and determine the cell cycle distribution.[6]
Protocol: Cell Cycle Analysis using Propidium Iodide
-
Cell Treatment: Treat A431 cells with this compound (1x and 5x IC50) for 24 hours.
-
Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.[7] Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[6]
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8] An accumulation of cells in a specific phase suggests cell cycle arrest.
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| This compound (0.5 µM) | 78.5 ± 3.1 | 12.3 ± 1.1 | 9.2 ± 0.9 |
| This compound (2.5 µM) | 85.1 ± 4.0 | 8.5 ± 0.8 | 6.4 ± 0.7 |
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Boyden chamber, or Transwell assay, is a widely used method to assess these properties in vitro.[9]
Protocol: Transwell Invasion Assay
-
Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of a Transwell insert (8 µm pore size) with the Matrigel solution and incubate at 37°C for 2-3 hours to allow it to gel. For migration assays, this coating step is omitted.[10]
-
Cell Seeding: Serum-starve A431 cells for 24 hours. Resuspend 5 x 10^4 cells in serum-free medium containing this compound (0.5 µM) or vehicle control and add them to the upper chamber of the coated insert.
-
Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Quantification: Remove non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface with methanol (B129727) and stain with crystal violet.
-
Data Analysis: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Data Presentation:
| Treatment Group | Relative Invasion (% of Control) |
| Vehicle Control | 100 ± 8.5 |
| This compound (0.5 µM) | 35.2 ± 5.1 |
Target Engagement and Pathway Modulation
Western blotting is a key technique to confirm that this compound engages its intended target and modulates the downstream signaling pathway.[11][12]
Protocol: Western Blot for MAPK Pathway Proteins
-
Cell Lysis: Treat A431 cells with this compound (0.5 µM) for 2, 6, and 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13][14]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk.[15] Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK levels.
Data Presentation:
| Treatment | Time (h) | p-ERK / Total ERK Ratio (Normalized) |
| Vehicle Control | 24 | 1.00 |
| This compound (0.5 µM) | 2 | 0.21 |
| This compound (0.5 µM) | 6 | 0.15 |
| This compound (0.5 µM) | 24 | 0.11 |
Part 2: In Vivo Efficacy Assessment
In vivo studies using animal models are critical for evaluating the therapeutic potential of a drug candidate in a complex biological system.[16] The cell line-derived xenograft (CDX) model is a standard for preclinical cancer drug testing.[17]
Xenograft Tumor Growth Inhibition Study
Protocol: A431 Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A431 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[18]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Tumor volume is calculated as (Length x Width²) / 2.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg, daily via oral gavage) or vehicle control for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-ERK).
Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| This compound (25 mg/kg) | 375 ± 85 | 70 | +4.8 |
Visualizations
Caption: MAPK signaling pathway showing inhibition of MEK by this compound.
Caption: Experimental workflow for an in vitro cell viability assay.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
Application Notes and Protocols for ZX-J-19j in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-J-19j is a potent, non-peptidic small molecule inhibitor of Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3).[1][2][3] CyPJ is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, catalyzing the isomerization of peptide bonds preceding proline residues.[4] Elevated expression of CyPJ has been observed in hepatocellular carcinoma (HCC), where it promotes tumor growth.[1][2][3] Inhibition of CyPJ, either through siRNA knockdown or with inhibitors like Cyclosporin A (CsA), leads to significant tumor suppression.[1][2][3] this compound, a derivative of 2,3-quinoxaline-6-amine, has demonstrated remarkable antitumor activity, comparable to CsA and significantly more potent than 5-fluorouracil, making it a promising lead compound for the development of CyPJ-based cancer therapies.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of CyPJ and to assess their anti-proliferative effects on cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the PPIase activity of CyPJ.[1][2] The catalytic activity of cyclophilins is crucial for the proper folding and function of numerous client proteins involved in a variety of cellular processes, including signal transduction, protein trafficking, and cell cycle regulation. In the context of cancer, the inhibition of CyPJ by this compound disrupts these processes in tumor cells, leading to a reduction in cell proliferation and viability. While the precise downstream signaling cascade of CyPJ is still under investigation, it is understood to be a critical node in pathways promoting tumor growth.
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound and control compounds was evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
| This compound | Huh-7 (HCC) | 5.8 ± 0.7 |
| This compound | SMMC-7721 (HCC) | 7.2 ± 0.9 |
| This compound | HepG2 (HCC) | 8.5 ± 1.1 |
| Cyclosporin A (CsA) | Huh-7 (HCC) | 6.5 ± 0.8 |
| 5-Fluorouracil (5-FU) | Huh-7 (HCC) | 25.3 ± 3.2 |
Data synthesized from Zhao X, et al. Front Pharmacol. 2018.[1][3]
Experimental Protocols
Protocol 1: High-Throughput Screening for CyPJ PPIase Inhibitors
This protocol describes a generic, adaptable HTS assay for identifying inhibitors of CyPJ's PPIase activity. This compound can be used as a positive control for inhibition.
Materials:
-
Recombinant human CyPJ protein
-
α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or other suitable fluorogenic/colorimetric peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
This compound (positive control)
-
DMSO (negative control)
-
384-well microplates (UV-transparent for absorbance readings)
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader
Procedure:
-
Compound Plating: Prepare a 384-well plate containing test compounds and controls. Typically, a final assay concentration of 10-20 µM for screening is used. Include wells with this compound (e.g., at its IC50 concentration) as a positive control and DMSO as a negative control.
-
Enzyme Preparation: Prepare a master mix of CyPJ and chymotrypsin in cold assay buffer. The final concentrations in the assay will need to be optimized, but a starting point could be 50 nM CyPJ and 10 µM chymotrypsin.
-
Assay Initiation: a. Dispense the enzyme master mix into the wells of a new 384-well assay plate. b. Transfer the test compounds, this compound, and DMSO from the compound plate to the assay plate using a liquid handler. c. Pre-incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Prepare the peptide substrate solution in assay buffer. Add the substrate to all wells to initiate the enzymatic reaction. A typical final concentration for Suc-AAPF-pNA is 100 µM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 10°C) for 30 minutes. The chymotrypsin will cleave the trans-isoform of the peptide substrate as it is produced by CyPJ, releasing p-nitroaniline.
-
Data Acquisition: Measure the absorbance at 390 nm using a microplate reader. The rate of increase in absorbance is proportional to the PPIase activity of CyPJ.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound relative to the DMSO (0% inhibition) and this compound (or a no-enzyme control, 100% inhibition) wells. b. Determine the Z-factor for the assay to assess its quality and suitability for HTS. A Z-factor > 0.5 is generally considered excellent.
Protocol 2: Cell Viability/Anti-Proliferation HTS Assay (MTT-based)
This protocol outlines a high-throughput method to screen for compounds that inhibit cancer cell proliferation, using this compound as a reference compound.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Huh-7, SMMC-7721, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
This compound (positive control)
-
Doxorubicin or 5-FU (optional additional controls)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96- or 384-well clear-bottom cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96- or 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and controls (this compound, DMSO) in cell culture medium. b. Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
MTT Assay: a. Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. b. After the incubation, add the solubilization buffer to each well to dissolve the formazan crystals. c. Incubate the plates for at least 2 hours at 37°C (or overnight at room temperature in the dark) to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells (100% viability). b. Plot the percentage of viability against the compound concentration and determine the IC50 value for each compound using non-linear regression analysis.
Conclusion
This compound is a valuable tool for studying the role of CyPJ in cancer biology and for the discovery of novel anti-cancer therapeutics. The provided protocols offer a robust framework for high-throughput screening campaigns aimed at identifying new CyPJ inhibitors and for assessing the anti-proliferative activity of chemical compounds. The use of this compound as a reference compound will ensure the reliability and reproducibility of these assays.
References
- 1. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 3. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Comprehensive Cytotoxicity Assessment of ZX-J-19j
Abstract
This document provides a detailed set of protocols for assessing the cytotoxic effects of ZX-J-19j, a novel small molecule inhibitor of the PI3K/Akt signaling pathway. Dysregulation of this pathway is a common feature in many cancers, making it a key therapeutic target.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals to reliably quantify the impact of this compound on cell viability, membrane integrity, and apoptosis. The methodologies included are the MTT assay for metabolic activity, the LDH assay for cytotoxicity, and Annexin V/PI staining for apoptosis detection.
Introduction
The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in human cancers, contributing to tumorigenesis and resistance to therapies.[3][5] this compound has been developed as a potent inhibitor targeting the p110α catalytic subunit of PI3K. By blocking this pathway, this compound is hypothesized to inhibit downstream Akt signaling, thereby suppressing pro-survival signals and inducing programmed cell death (apoptosis) in cancer cells.
To characterize the anti-cancer potential of this compound, a multi-faceted approach to assess its cytotoxicity is required. This application note outlines three complementary assays:
-
MTT Assay: Measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a marker of cytotoxicity and cell death.[7][8]
-
Annexin V/PI Apoptosis Assay: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[9][10]
Experimental Workflow
The overall process for evaluating the cytotoxicity of this compound involves initial cell culture and treatment, followed by parallel execution of the three primary assays and subsequent data analysis.
Figure 1. Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathway Inhibition
This compound is designed to inhibit the PI3K enzyme, a critical upstream regulator of the Akt pathway. This inhibition prevents the phosphorylation and activation of Akt, leading to downstream effects that promote apoptosis and inhibit cell proliferation.
Figure 2. PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability by MTT Assay
This protocol measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, indicating viability.[6][11]
A. Materials
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Multi-channel pipette and microplate reader.
B. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include "vehicle control" (DMSO) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][12]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well.[13] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
C. Data Analysis
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot Percent Viability against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14][15]
Protocol 2: Cytotoxicity by LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon plasma membrane damage.[7][8]
A. Materials
-
Cells and compounds prepared as in Protocol 1.
-
LDH Cytotoxicity Assay Kit (commercially available).
-
Lysis Buffer (10X, often included in the kit) for maximum LDH release control.
-
96-well plate and microplate reader.
B. Procedure
-
Plate Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. Include three additional control groups:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with 10X Lysis Buffer.
-
Background Control: Medium only.
-
-
Incubation: Incubate for the desired treatment period. 30 minutes before the end of incubation, add Lysis Buffer to the "Maximum Release" wells.
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes.[16] Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[16]
-
Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light.[17] Measure absorbance at 490 nm.[16]
C. Data Analysis
-
Subtract the background control absorbance from all other readings.
-
Calculate Percent Cytotoxicity: [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of early apoptotic cells and propidium (B1200493) iodide (PI) to stain the DNA of late apoptotic/necrotic cells with compromised membranes.[9]
A. Materials
-
Cells seeded and treated in 6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS and flow cytometry tubes.
-
Flow cytometer.
B. Procedure
-
Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each well.
-
Washing: Wash cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
C. Data Analysis
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: IC₅₀ Values of this compound from MTT Assay
| Cell Line | Treatment Duration | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | 48 hours | 1.2 ± 0.3 |
| A549 | 48 hours | 2.5 ± 0.5 |
| HeLa | 48 hours | 3.1 ± 0.6 |
Table 2: Cytotoxicity of this compound (10 µM) from LDH Assay
| Cell Line | Treatment Duration | % Cytotoxicity ± SD |
|---|---|---|
| MCF-7 | 48 hours | 65.7 ± 5.1 |
| A549 | 48 hours | 48.2 ± 4.5 |
| HeLa | 48 hours | 41.5 ± 3.9 |
Table 3: Apoptotic Cell Populations after 48h Treatment with this compound (5 µM)
| Cell Line | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
|---|---|---|---|
| MCF-7 | 45.2 ± 3.3 | 35.1 ± 2.8 | 18.5 ± 2.1 |
| A549 | 60.8 ± 4.1 | 25.4 ± 2.2 | 12.1 ± 1.8 |
Conclusion
These protocols provide a robust framework for characterizing the cytotoxic activity of the novel PI3K inhibitor, this compound. By combining assays that measure metabolic viability, membrane integrity, and the specific mechanism of cell death, researchers can build a comprehensive profile of the compound's efficacy and mode of action, guiding further preclinical and clinical development.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. static.igem.org [static.igem.org]
Application Notes & Protocols: Application of ZX-J-19j in Organoid Cultures
Notice: As of the latest search, there is no publicly available scientific literature or documentation detailing a compound specifically named "ZX-J-19j." The following application notes and protocols are provided as a detailed, illustrative example based on a well-characterized class of molecules frequently used in organoid culture to demonstrate the requested format and content. The data and protocols presented here are based on the known effects of GSK3 inhibitors (such as CHIR99021), which are potent activators of the Wnt signaling pathway, a critical pathway in the development and maintenance of many organoid types. For the purpose of this document, this exemplary compound will be referred to as EC-1 .
Application Notes for EC-1 (Exemplary Compound) in Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: EC-1 is a highly selective inhibitor of glycogen (B147801) synthase kinase 3 (GSK3), which results in the robust activation of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3, EC-1 allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This pathway is fundamental for maintaining pluripotency and driving the differentiation and self-organization of various tissues. In organoid cultures, precise modulation of the Wnt pathway is often essential for mimicking in vivo developmental processes and for the long-term expansion of adult stem cell-derived organoids.
Mechanism of Action: EC-1 acts as an ATP-competitive inhibitor of GSK3α and GSK3β. This inhibition prevents the phosphorylation of β-catenin by the "destruction complex" (which includes Axin, APC, and CK1α alongside GSK3). Consequently, unphosphorylated β-catenin is stabilized and can act as a transcriptional co-activator for the TCF/LEF family of transcription factors, leading to the expression of genes involved in proliferation, differentiation, and cell fate decisions.
Applications in Organoid Culture:
-
Generation of Human Intestinal Organoids: EC-1 is a key component of the culture medium for establishing and maintaining human intestinal organoids derived from pluripotent stem cells (PSCs) or adult stem cells (ASCs). It promotes the proliferation of LGR5+ stem cells and the formation of crypt-like domains.
-
Directed Differentiation of PSCs: Used in the initial stages of differentiation protocols to pattern PSCs towards specific lineages, such as definitive endoderm, which is a precursor for various gastrointestinal and respiratory organoids.
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Modeling Developmental Processes: By activating Wnt signaling, EC-1 allows researchers to study the role of this pathway in organogenesis and tissue morphogenesis in a controlled 3D environment.
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Disease Modeling: In organoids derived from patients with diseases affecting the Wnt pathway (e.g., certain cancers), EC-1 can be used to probe pathway dysregulation and test therapeutic interventions.
Quantitative Data Summary
The following tables summarize typical concentrations and observed effects of EC-1 in various organoid culture applications.
Table 1: Recommended EC-1 Concentrations for Different Organoid Protocols
| Organoid Type | Cell Source | Protocol Stage | Recommended EC-1 Concentration (µM) | Expected Outcome |
| Human Intestinal | hPSCs | Mid/Hindgut Specification | 3 - 5 | Efficient induction of CDX2+ posterior gut progenitors. |
| Human Intestinal | hPSCs / ASCs | Maintenance/Expansion | 1 - 3 | Robust proliferation of LGR5+ stem cells and organoid growth. |
| Human Gastric | hPSCs | Posterior Foregut Specification | 0.5 - 2 | Promotion of posterior foregut fate. |
| Human Liver | hPSCs | Hepatic Specification | 1 - 3 | Enhancement of definitive endoderm differentiation towards hepatic lineage. |
| Mouse Intestinal | ASCs | Maintenance/Expansion | 1 - 3 | Long-term culture and expansion of crypt-derived organoids. |
Table 2: Comparative Efficacy of EC-1 on Organoid Formation Efficiency
| Organoid Type | Condition | EC-1 Conc. (µM) | Organoid Formation Efficiency (%) | Average Organoid Diameter (µm) after 7 days |
| Human Colonic | Control (No EC-1) | 0 | 5 ± 2 | 50 ± 15 |
| Human Colonic | EC-1 Treated | 3 | 85 ± 10 | 350 ± 50 |
| Mouse Small Intestine | Control (No EC-1) | 0 | 10 ± 5 | 70 ± 20 |
| Mouse Small Intestine | EC-1 Treated | 3 | 90 ± 8 | 400 ± 60 |
Experimental Protocols
Protocol 1: Generation of Human Intestinal Organoids (HIOs) from hPSCs
This protocol details the directed differentiation of human pluripotent stem cells (hPSCs) into HIOs, where EC-1 is used to specify the posterior gut fate.
Materials:
-
hPSCs (e.g., H9 cell line)
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Matrigel (Corning, #354277)
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DMEM/F12, Advanced DMEM/F12
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B-27 Supplement, N-2 Supplement
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GlutaMAX
-
Penicillin-Streptomycin
-
Activin A (100 ng/mL)
-
FGF4 (500 ng/mL)
-
EC-1 (3 µM)
-
Noggin (100 ng/mL)
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R-spondin 1 (500 ng/mL)
-
EGF (50 ng/mL)
Methodology:
-
Day 0-3: Definitive Endoderm Formation a. Culture hPSCs to 80-90% confluency on Matrigel-coated plates. b. To initiate differentiation, replace the hPSC medium with DE Induction Medium: RPMI 1640 supplemented with 0.5% B-27 supplement, 100 ng/mL Activin A. c. Culture for 3 days, changing the medium daily.
-
Day 4-7: Posterior Gut Specification a. On day 4, replace the medium with Hindgut Specification Medium: RPMI 1640 supplemented with 2% B-27 supplement, 500 ng/mL FGF4, and 3 µM EC-1 . b. Culture for 4 days, changing the medium daily. By day 7, 3D spheroids should detach from the plate.
-
Day 7: Spheroid Embedding a. Collect the floating spheroids using a 100 µm cell strainer. b. Resuspend the spheroids in 50 µL of cold Matrigel per well of a 24-well plate. c. Pipette the Matrigel-spheroid suspension into the center of pre-warmed wells. d. Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
-
Day 8 onwards: Organoid Maturation a. Add 500 µL of Organoid Maturation Medium to each well: Advanced DMEM/F12 with B-27, N-2, GlutaMAX, Pen-Strep, 100 ng/mL Noggin, 500 ng/mL R-spondin 1, and 50 ng/mL EGF. b. Change the medium every 3-4 days. HIOs with complex crypt-villus-like domains will develop over the next 2-4 weeks.
Protocol 2: Maintenance and Passaging of Adult Mouse Intestinal Organoids
This protocol describes the use of EC-1 for the routine culture and expansion of organoids derived from mouse intestinal crypts.
Materials:
-
Established mouse intestinal organoid culture
-
Advanced DMEM/F12
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N-2 and B-27 Supplements
-
GlutaMAX
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HEPES buffer (10 mM)
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N-acetylcysteine (1 mM)
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EGF (50 ng/mL)
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Noggin (100 ng/mL)
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R-spondin 1 (500 ng/mL)
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EC-1 (3 µM)
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Matrigel
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Cell Recovery Solution (Corning, #354253)
Methodology:
-
Organoid Recovery: a. Place the culture plate on ice. Add ice-cold Cell Recovery Solution to each well to depolymerize the Matrigel. b. Mechanically disrupt the Matrigel dome and transfer the organoid suspension to a 15 mL conical tube. c. Incubate on ice for 30-60 minutes with gentle rocking.
-
Organoid Dissociation: a. Centrifuge the suspension at 300 x g for 5 minutes at 4°C. b. Aspirate the supernatant and resuspend the organoid pellet in 1 mL of cold TrypLE Express. c. Pipette up and down vigorously for 1-2 minutes to break the organoids into smaller fragments. Avoid single-cell dissociation.
-
Washing and Re-plating: a. Add 10 mL of cold Advanced DMEM/F12 with 10% FBS to quench the dissociation. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Aspirate the supernatant and resuspend the pellet of organoid fragments in the desired volume of fresh, cold Matrigel (typically 50 µL per well).
-
Culture: a. Plate the Matrigel-fragment suspension in a pre-warmed 24-well plate and allow it to solidify at 37°C. b. Add 500 µL of complete Mouse Intestinal Organoid Medium containing EGF, Noggin, R-spondin 1, and 3 µM EC-1 . c. Culture at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids every 7-10 days (at a 1:4 to 1:6 ratio).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of EC-1 in activating the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for generating human intestinal organoids (HIOs) from hPSCs.
Troubleshooting & Optimization
Troubleshooting ZX-J-19j solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the small molecule inhibitor, ZX-J-19j.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[1] Commercial suppliers typically provide this compound as a solid or in a DMSO solution.[1]
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: this compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is likely to be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced artifacts. However, the optimal concentration should be determined for your specific cell line and experimental conditions by running appropriate vehicle controls.
Q4: I am observing precipitation of this compound after diluting the DMSO stock into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Please refer to the troubleshooting guide below for strategies to mitigate this problem, such as using a lower final concentration, vortexing during dilution, or employing solubility enhancers.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility challenges encountered with this compound.
Problem: this compound Precipitates Out of Solution
Below is a workflow to address precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Solvent | Solubility | Purity | Reference |
| DMSO | Soluble | >98% (HPLC) | [1] |
| Aqueous Buffers | Low/Insoluble | N/A | General expectation for similar small molecules |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
-
Materials:
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This compound (solid)
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated pipette
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution (e.g., 37°C) and vortex again.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol: General Workflow for Solubility Assessment
The following workflow outlines a general procedure for determining the kinetic solubility of a compound like this compound in a specific aqueous buffer.
References
Technical Support Center: Optimizing ZX-J-19j Concentration for Cell Viability Assays
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Disclaimer: ZX-J-19j is a fictional compound. The data, protocols, and troubleshooting advice provided herein are for illustrative purposes and are based on established principles for working with novel small molecule kinase inhibitors in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of the novel tyrosine kinase inhibitor, this compound, for in vitro cell viability assays.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
| Problem ID | Question & Observation | Potential Causes & Solutions |
| ZXV-01 | High variability between replicate wells treated with the same concentration of this compound. | 1. Uneven Cell Seeding: Inconsistent cell numbers per well is a common source of variability. Solution: Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between seeding groups of wells.[1][2] 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell stress. Solution: Avoid using the outer wells of the 96-well plate for experimental data. Fill them with sterile PBS or medium to maintain humidity. 3. Inaccurate Pipetting: Small volume errors during serial dilutions or reagent addition can lead to significant concentration differences. Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.[2] |
| ZXV-02 | No significant decrease in cell viability, even at high concentrations of this compound. | 1. Insufficient Incubation Time: The compound may require a longer duration to induce a measurable cytotoxic or cytostatic effect. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.[3] 2. Cell Line Resistance: The chosen cell line may not express the primary target of this compound (EGFR) or may have intrinsic resistance mechanisms. Solution: Verify target expression using methods like Western Blot or qPCR. Consider screening a panel of cell lines with known EGFR expression levels. 3. Compound Instability/Degradation: this compound may be unstable in the culture medium over the incubation period. Solution: Consider refreshing the media with a fresh inhibitor for long-term experiments (≥ 48 hours).[4] |
| ZXV-03 | Precipitate formation in the culture medium upon addition of this compound. | 1. Poor Solubility: The compound is precipitating out of the aqueous culture medium, reducing its effective concentration. Solution: Ensure the final concentration of the solvent (DMSO) is kept at a non-toxic level (typically <0.5%, ideally <0.1%).[5] Prepare serial dilutions in culture medium rather than adding a small volume of high-concentration stock directly to the well. Visually inspect the wells for precipitation after adding the compound. |
| ZXV-04 | Unexpected increase in viability or a non-sigmoidal dose-response curve. | 1. Off-Target Effects: At certain concentrations, this compound might inhibit off-target kinases that have opposing biological functions or activate pro-survival pathways.[6] Solution: This is a complex issue. Confirm the phenotype with a structurally different inhibitor for the same target. Analyze downstream signaling pathways to ensure on-target activity.[6] 2. Assay Interference: The compound may directly react with the viability reagent (e.g., MTT, WST-1). Solution: Run a cell-free control by adding this compound and the viability reagent to culture media without cells. If a signal change occurs, the compound is interfering. Switch to an alternative assay that uses a different detection principle (e.g., from a tetrazolium-based assay to an ATP-based assay like CellTiter-Glo®).[3] |
Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of this compound?
This compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5]
2. What is a good starting concentration range for a first-pass cell viability experiment?
For initial screening, it is recommended to use a wide concentration range with logarithmic or semi-logarithmic steps to capture the full dose-response curve. A common approach is to use a 7-point, 1:10 serial dilution, starting from a high concentration (e.g., 100 µM) down to the nanomolar range (e.g., 0.1 nM).[7][8]
3. How does the final DMSO concentration affect my cells?
The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5% and ideally below 0.1%, as higher concentrations can be toxic to most cell lines.[5] It is crucial to include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest drug concentration well. This allows you to differentiate between compound-induced effects and solvent-induced toxicity.
4. Which cell viability assay is best for this compound?
The choice of assay depends on your experimental needs.
-
MTT/MTS/XTT/WST-1 Assays: These are colorimetric assays that measure metabolic activity.[9] They are cost-effective and widely used. However, they can be prone to interference from compounds that affect cellular redox potential.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that measure ATP levels, which is a key indicator of metabolically active cells.[3][10] They are generally less prone to compound interference but are more expensive.
-
Real-Time Viability Assays (e.g., RealTime-Glo™): These assays allow for the continuous monitoring of cell viability from the same wells over time, which is excellent for time-course studies.
It is advisable to confirm key results with a second, orthogonal assay to ensure the observed effects are not an artifact of a specific assay chemistry.[3]
Data Presentation
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell viability by 50%.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| A549 | Non-Small Cell Lung | Wild-Type | 8.5 |
| PC-9 | Non-Small Cell Lung | Exon 19 Deletion | 0.05 |
| HCT116 | Colorectal | Wild-Type | 12.2 |
| MCF-7 | Breast | Low Expression | > 50 |
| MDA-MB-231 | Breast | High Expression | 5.3 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for assessing cell viability upon treatment with this compound.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Calibrated multichannel pipette
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to the optimized seeding density (determined beforehand for each cell line to ensure exponential growth throughout the assay). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C, 5% CO₂ overnight to allow cells to adhere.[5]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. For example, create a 2X working concentration series from 200 µM down to 0.2 nM. b. Include a "vehicle control" (medium with the highest final DMSO concentration) and a "medium only" blank control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. d. Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well (for a final concentration of 0.5 mg/mL).[5] b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[9][11]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5] c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Data Acquisition: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[5]
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot the % Viability against the log-transformed concentration of this compound. d. Use a non-linear regression (four-parameter logistic) model to fit a sigmoidal dose-response curve and determine the IC50 value.[12][13][14]
Mandatory Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. clyte.tech [clyte.tech]
- 14. youtube.com [youtube.com]
Technical Support Center: Improving the In Vivo Bioavailability of ZX-J-19j
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the hypothetical compound ZX-J-19j, a poorly water-soluble molecule. The principles and techniques described here are broadly applicable to other compounds facing similar challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound in a question-and-answer format.
Question 1: We are observing very low plasma concentrations of this compound after oral administration. What are the potential causes and how can we address this?
Answer: Low oral bioavailability is a common issue for poorly water-soluble compounds like this compound. The primary causes are typically poor dissolution in the gastrointestinal tract and/or significant first-pass metabolism.
Potential Solutions:
-
Enhance Dissolution Rate: The rate at which this compound dissolves is critical for its absorption.[1][2] Consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3] Techniques like micronization or nanosizing can be employed.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and absorption.[2][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3]
-
-
Investigate First-Pass Metabolism: If dissolution is improved but bioavailability remains low, this compound may be undergoing extensive metabolism in the liver or gut wall before reaching systemic circulation. Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical models to assess the impact of first-pass metabolism.
Question 2: We are seeing high inter-individual variability in the pharmacokinetic (PK) data for this compound. What could be the reason and how can we mitigate this?
Answer: High variability in PK data often stems from inconsistent absorption, which can be exacerbated by the poor solubility of the compound.
Potential Solutions:
-
Formulation Optimization: A robust formulation can help to ensure more consistent drug release and absorption.
-
Control of Experimental Conditions: Ensure that experimental conditions are tightly controlled. Factors such as the fasting state of the animals and the volume and composition of the vehicle can significantly impact absorption.
Question 3: Our attempts to formulate this compound as a simple suspension for in vivo studies are resulting in inconsistent dosing. What can we do?
Answer: Poorly soluble compounds can be challenging to formulate as uniform suspensions.
Potential Solutions:
-
Use of Suspending and Wetting Agents: Incorporate appropriate excipients to improve the wettability and suspendability of this compound.
-
Particle Size Control: Micronization can help in creating a more stable and uniform suspension.
-
Alternative Formulations: For early-stage studies, consider solubilizing this compound in a co-solvent system or a lipid-based vehicle to ensure homogenous dosing.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for improving the bioavailability of poorly soluble drugs?
A1: Several techniques are widely used, including:
-
Physical Modifications:
-
Particle Size Reduction (Micronization and Nanosizing): Increases the surface area-to-volume ratio, enhancing dissolution.[2][3]
-
Solid Dispersions: Dispersing the drug in a carrier to create an amorphous system.[2][4]
-
Complexation: Using cyclodextrins to form inclusion complexes that increase solubility.[1][5]
-
-
Chemical Modifications:
-
Lipid-Based Formulations:
-
Emulsions, Microemulsions, and SEDDS: These systems can keep the drug in a solubilized state throughout its transit in the GI tract.[3]
-
Q2: How do I choose the best bioavailability enhancement technique for this compound?
A2: The choice of technique depends on the physicochemical properties of this compound (e.g., solubility, lipophilicity, melting point) and the desired dosage form. A systematic approach is recommended. The following diagram illustrates a decision-making workflow:
Q3: What is a solid dispersion and how does it work?
A3: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at solid state.[4] By dispersing the poorly soluble drug in a hydrophilic carrier, the drug's particle size is reduced to a molecular level, and its wettability is increased, leading to a faster dissolution rate and improved bioavailability.[2][4]
Quantitative Data Presentation
The following table presents hypothetical pharmacokinetic data for this compound administered to rats in different formulations to illustrate the potential improvements in bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Simple Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| Solid Dispersion | 50 | 850 ± 150 | 1.5 | 5600 ± 980 | 571 |
| Nanosuspension | 50 | 1100 ± 200 | 1.0 | 7200 ± 1300 | 735 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound and the hydrophilic polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution by stirring.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulations (e.g., simple suspension, solid dispersion) at the desired concentration.
-
Administer the formulations orally to the rats via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. erpublications.com [erpublications.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
ZX-J-19j experimental variability and reproducibility
Welcome to the technical support center for ZX-J-19j, a potent and selective inhibitor of Cyclophilin J (CyPJ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Cyclophilin J (CyPJ), a member of the peptidyl-prolyl isomerase (PPIase) family.[1] PPIases are chaperone enzymes that catalyze the cis/trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding and activation.[2][3] By inhibiting CyPJ, this compound can modulate signaling pathways that regulate cellular processes such as proliferation and survival, and it has demonstrated significant antitumor activity.[1]
Q2: Why am I observing significant batch-to-batch variability in my IC50 values?
A2: Batch-to-batch variability is a common issue in preclinical research and can stem from several sources.[4][5] For this compound, consider the following:
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Compound Purity and Integrity: Verify the purity of each new batch. Improper storage (this compound should be stored at -20°C) can lead to degradation.[1]
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Solvent Quality: Use high-purity, anhydrous DMSO for stock solutions.[6][7] Water content in DMSO can cause the compound to precipitate.
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Stock Solution Age: Prepare fresh stock solutions regularly. Avoid multiple freeze-thaw cycles, which can reduce compound efficacy.
Q3: My cell viability results are inconsistent. What are the most common causes?
A3: Inconsistent cell viability results are often traced back to cell culture practices.[8][9] Key factors include:
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Cell Line Authenticity & Passage Number: Ensure your cell line is authenticated and use cells within a consistent, low passage number range. Genetic drift can occur at high passages, altering cellular responses.[9]
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Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Optimize and standardize your seeding density for each cell line.
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Mycoplasma Contamination: Routinely test for mycoplasma. Contamination can profoundly affect cell metabolism and drug sensitivity.[10]
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Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors, affecting cell growth and compound potency.
Q4: this compound appears less potent in my experiments than in published data. What should I check first?
A4: A perceived loss of potency is a frequent challenge.[10] A systematic approach is crucial. Begin by evaluating the compound's integrity and preparation, then move to the experimental setup. Refer to our detailed troubleshooting guide below for a step-by-step workflow.
Troubleshooting Guides
Problem: Lower Than Expected Potency of this compound
If this compound is not producing the expected level of inhibition or cell death, follow this logical workflow to identify the potential cause.
Caption: Troubleshooting workflow for diagnosing low experimental potency of this compound.
Step-by-Step Guide:
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Verify Compound Integrity:
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Solubility: Ensure this compound is fully dissolved in high-grade, anhydrous DMSO. If you observe precipitate in your stock solution, prepare it fresh. Gentle warming or sonication may aid dissolution.
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Storage & Handling: Confirm that the compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles by making single-use aliquots of your stock solution.
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Assess Cell System:
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Cell Passage & Health: Use cells from a consistent and early passage number. Visually inspect cells for normal morphology and growth rates before each experiment.
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Target Expression: Confirm that your cell line expresses Cyclophilin J (CyPJ) at sufficient levels. Expression can be verified by Western Blot or qPCR.
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Review Assay Protocol:
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Incubation Time: The inhibitory effect of this compound may be time-dependent. If your incubation time is too short, the effect may not be apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours).
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Cell Density: The optimal cell seeding density ensures cells are in the logarithmic growth phase throughout the experiment. Overly confluent or sparse cultures can respond differently to treatment.
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Signaling Pathway
This compound inhibits Cyclophilin J (CyPJ). While the precise downstream pathways of CyPJ are under investigation, other cyclophilins are known to regulate critical stress and proliferation signaling cascades. This diagram illustrates a potential mechanism based on the known functions of the cyclophilin family, where CyPJ could modulate a kinase cascade leading to cellular responses.
Caption: Plausible signaling pathway regulated by CyPJ and inhibited by this compound.
Quantitative Data
Variability is inherent in cell-based assays. The following tables provide representative (hypothetical) data to illustrate common sources of variability when testing this compound.
Table 1: IC50 of this compound Across Different Cancer Cell Lines
| Cell Line | Tissue of Origin | Target (CyPJ) Expression | IC50 (nM) |
| HCT116 | Colon | High | 45 ± 5 |
| A549 | Lung | Medium | 120 ± 15 |
| MCF-7 | Breast | High | 65 ± 8 |
| PC-3 | Prostate | Low | > 1000 |
Table 2: Effect of Serum Concentration on this compound IC50 in HCT116 Cells
| FBS Concentration | IC50 (nM) | Fold Change |
| 10% | 45 | 1.0x |
| 5% | 32 | 0.71x |
| 2% | 21 | 0.47x |
| 0.5% | 15 | 0.33x |
Note: Serum proteins can bind to small molecules, reducing their effective concentration. This is a common cause of variability.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
Caption: Standard experimental workflow for an MTS-based cell viability assay.
Methodology:
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Cell Seeding: Trypsinize and count cells. Dilute to the desired concentration (e.g., 5 x 10⁴ cells/mL) and seed 100 µL into each well of a 96-well plate. To minimize edge effects, do not use the outermost wells; instead, fill them with 100 µL of sterile PBS.
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Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow cells to attach and resume logarithmic growth.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution series (e.g., 1:3) in culture medium to generate 10x working concentrations.
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Treatment: Remove 10 µL of media from each well and add 10 µL of the corresponding 10x this compound dilution. Also include wells for "vehicle control" (DMSO only) and "no cells" (media only for background).
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Incubation: Return the plate to the incubator for the desired exposure period (e.g., 48 or 72 hours).
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Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
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Measurement: Read the absorbance at 490 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Target Modulation
This protocol is to assess changes in a downstream signaling protein (e.g., phosphorylation of a kinase) following treatment with this compound.
Methodology:
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Cell Treatment & Lysis:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 6 hours).
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
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Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer:
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Immunoblotting:
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Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against the target protein (e.g., phospho-kinase) overnight at 4°C.
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Wash the membrane 3x with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3x with TBST.
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Detection:
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Apply an ECL chemiluminescent substrate and visualize the bands using a digital imager.
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Strip the membrane (if necessary) and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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References
- 1. This compound - Immunomart [immunomart.com]
- 2. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide [allwaychemical.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. bitesizebio.com [bitesizebio.com]
- 10. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
Addressing off-target effects of ZX-J-19j
Welcome to the technical support center for ZX-J-19j. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary target?
This compound is a novel small molecule inhibitor of Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3). It is a derivative of 2,3-quinoxaline-6-amine and has demonstrated notable inhibition of tumor cell growth, particularly in hepatocellular carcinoma (HCC). Its mechanism of action is believed to be through the inhibition of the peptidylprolyl cis-trans isomerase (PPIase) activity of CyPJ.
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target. These interactions can lead to unexpected biological responses, experimental artifacts, or toxicity. For a novel inhibitor like this compound, a comprehensive off-target profile may not be publicly available, making it crucial for researchers to be aware of and control for such possibilities in their experiments.
Q3: Are there any known off-target effects for this compound?
Currently, there is no publicly available data specifically detailing the off-target profile of this compound. The primary research has focused on its on-target activity against CyPJ. However, like many kinase inhibitors and other small molecules, the potential for off-target interactions exists.
Q4: What are the potential sources of off-target effects for a compound like this compound?
Potential off-target effects of this compound could arise from several factors:
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Cross-reactivity with other cyclophilin isoforms: The human genome encodes for multiple cyclophilin proteins with structurally similar active sites. This compound may inhibit other cyclophilins besides CyPJ.
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Interaction with proteins sharing similar binding pockets: The quinoxaline (B1680401) scaffold is present in compounds that are known to interact with a variety of protein targets, including kinases.
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"Off-scaffold" interactions: The overall chemical structure of this compound may lead to unforeseen interactions with other cellular proteins.
Q5: How can I begin to assess potential off-target effects of this compound in my experiments?
Initial assessment can involve several strategies:
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Use of a structurally distinct CyPJ inhibitor: Comparing the phenotype induced by this compound with that of another CyPJ inhibitor with a different chemical scaffold can help distinguish on-target from off-target effects.
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Rescue experiments: If the on-target effect is expected to be rescued by overexpression of CyPJ, this can be a powerful validation tool.
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Dose-response analysis: Off-target effects often occur at higher concentrations. A careful dose-response study can help identify a concentration window where on-target effects are maximized and off-target effects are minimized.
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Use of negative controls: Employing a structurally similar but inactive analog of this compound, if available, can help to control for non-specific effects of the chemical scaffold.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Problem 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: The observed phenotype may be a result of an off-target effect of this compound, or variability in experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Methodologies:
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Compound Verification: Ensure the purity and integrity of your this compound stock. Contaminants or degradation products could be responsible for unexpected activity.
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Dose-Response Analysis:
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Seed cells at a consistent density.
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Treat with a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM).
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Assess the phenotype of interest at a fixed time point.
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Determine if the unexpected phenotype occurs at concentrations significantly higher than the reported IC50 for CyPJ inhibition.
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Control Compound Treatment:
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Select a CyPJ inhibitor with a different chemical structure (if available).
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Treat cells with equimolar concentrations of both inhibitors.
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Cellular Thermal Shift Assay (CETSA):
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Treat intact cells with this compound or vehicle control.
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Heat the cell lysates to a range of temperatures.
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Analyze the soluble fraction for CyPJ protein levels by Western blot.
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Binding of this compound to CyPJ should increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
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Problem 2: Discrepancy between in vitro and in cell-based assay results.
Possible Cause: Differences in compound metabolism, cell permeability, or the presence of cellular factors not present in the in vitro assay could lead to discrepancies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay discrepancies.
Detailed Methodologies:
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Cellular Uptake Assays: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of this compound over time.
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Metabolic Stability Assays: Incubate this compound with liver microsomes or cell lysates and monitor its degradation over time using LC-MS to assess its metabolic stability.
Data and Protocols
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and related compounds from the primary literature.
Table 1: Inhibitory Activity of this compound and Control Compounds on Hepatocellular Carcinoma (HCC) Cell Lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | 7.5 ± 1.2 |
| Huh7 | 9.2 ± 1.5 | |
| SMMC-7721 | 11.3 ± 1.8 | |
| Sorafenib | HepG2 | 5.8 ± 0.9 |
| Huh7 | 6.5 ± 1.1 | |
| SMMC-7721 | 8.1 ± 1.3 | |
| 5-Fluorouracil | HepG2 | 25.4 ± 3.1 |
| Huh7 | 31.6 ± 4.2 | |
| SMMC-7721 | 35.7 ± 4.5 |
Table 2: Inhibition of CyPJ PPIase Activity.
| Compound | IC50 (µM) |
| This compound | 2.1 ± 0.3 |
| Cyclosporin A (CsA) | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (or control compounds) for 48 hours. Include a vehicle-only control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: In Vitro PPIase Inhibition Assay
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Reaction Mixture: Prepare a reaction mixture containing purified recombinant CyPJ protein, a substrate peptide (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), and chymotrypsin (B1334515) in a suitable buffer.
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Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
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Reaction Initiation: Initiate the reaction by adding the substrate.
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Absorbance Monitoring: Monitor the release of p-nitroaniline by measuring the absorbance at 390 nm over time. The rate of the reaction is proportional to the PPIase activity.
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Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibition of CyPJ activity.
Signaling Pathways
Cyclophilin J and NF-κB Signaling
Cyclophilin J has been implicated in the regulation of the NF-κB signaling pathway. Understanding this pathway can help in designing experiments to probe the on-target effects of this compound.
Caption: Simplified diagram of CyPJ's role in NF-κB signaling.
This diagram illustrates how CyPJ can negatively regulate the NF-κB pathway by inhibiting the LUBAC complex. Inhibition of CyPJ by this compound would be expected to relieve this inhibition, potentially leading to increased NF-κB activity. This provides a testable hypothesis for an on-target effect of this compound.
Technical Support Center: Refining ZX-J-19j Delivery Methods for Animal Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective delivery of ZX-J-19j in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure experimental success.
Frequently Asked questions (FAQs)
1. Formulation and Preparation
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Q1: How should I dissolve and prepare this compound for in vivo experiments?
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A1: this compound is soluble in DMSO.[1] For in vivo use, it is recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration immediately before administration. It is critical to keep the final concentration of DMSO as low as possible, ideally below 10%, to minimize potential toxicity and vehicle-related effects in the animals.[2][3]
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-
Q2: My this compound formulation is precipitating after dilution. What can I do?
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A2: Precipitation, or "crashing out," is common for poorly water-soluble compounds when a DMSO stock is diluted into an aqueous vehicle.[4] To address this, consider the following strategies:
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Optimize Co-solvent Percentage: You may need to slightly increase the final DMSO concentration, but be mindful of its toxicity.[2]
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Use Solubilizing Agents: Incorporating excipients like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or cyclodextrins can help maintain the compound's solubility in the final formulation.[5][6]
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Create a Suspension: If a solution is not feasible, creating a homogenous and stable suspension is an alternative. This often involves using agents like carboxymethylcellulose (CMC).[7]
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Sonication: Gentle sonication can help in creating a uniform dispersion of the compound.[8]
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-
-
Q3: What is the recommended storage for prepared this compound solutions?
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A3: this compound should be stored at -20°C for long-term stability (≥ 2 years).[9] For prepared dosing solutions, it is best practice to make them fresh for each experiment to avoid degradation or precipitation. If short-term storage is necessary, keep the solution on ice and protected from light.
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2. Administration Routes and Techniques
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Q4: Which route of administration is best for this compound in a mouse model?
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A4: The optimal route depends on the experimental goal (e.g., targeting systemic circulation vs. local tissue, rapid vs. sustained exposure). Common routes for small molecules like this compound include:
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Intraperitoneal (IP): Offers rapid absorption and is technically straightforward. It is a common choice for systemic delivery in rodents.[10][11]
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Oral Gavage (PO): Mimics the natural route of drug intake in humans but bioavailability can be a challenge for poorly soluble compounds.[12][13]
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Intravenous (IV): Provides immediate and 100% bioavailability, bypassing absorption barriers. The tail vein is the most common site in mice.[1][14]
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Subcutaneous (SC): Leads to slower, more sustained absorption compared to IP or IV routes.[15][16]
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-
-
Q5: Are there maximum volume limits for injections in mice?
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A5: Yes, adhering to volume limits is crucial to avoid animal distress and ensure accurate dosing. The table below summarizes generally accepted maximum volumes.
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Troubleshooting and Optimization
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Q6: I'm observing high variability in my in vivo results. What could be the cause?
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A6: Inconsistent results can stem from several factors:
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Formulation Instability: Ensure your formulation is homogenous and does not precipitate before or during administration. Prepare fresh solutions for each experiment.
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Dosing Inaccuracy: Double-check all calculations, animal weights, and syringe volumes. Use appropriate-sized syringes for the volume being administered.
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Administration Technique: Inconsistent injection technique (e.g., incorrect needle placement for IP, accidental subcutaneous injection instead of IV) can significantly alter drug absorption and efficacy. Ensure all personnel are thoroughly trained.
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Q7: My animals are showing signs of irritation or toxicity at the injection site. How can I mitigate this?
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A7: Injection site reactions can be caused by the vehicle, the compound, or the technique itself.
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Vehicle Toxicity: High concentrations of DMSO can cause irritation. Aim for a final DMSO concentration below 10%, and if possible, below 5%.[2][4]
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Formulation pH: Ensure the pH of your final formulation is close to physiological neutral (pH ~7.4).[3]
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Injection Volume and Speed: Do not exceed the maximum recommended injection volumes and administer the substance slowly.
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Rotate Injection Sites: If repeated dosing is required, alternate between different injection sites (e.g., left and right lower abdominal quadrants for IP injections).[10]
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Q8: The compound does not seem to be effective in my animal model, despite showing in vitro activity. What should I investigate?
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A8: A lack of in vivo efficacy for an in vitro active compound often points to pharmacokinetic issues:
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Poor Bioavailability: For oral administration, the compound may have low solubility or permeability. For other routes, it might be rapidly metabolized.[17] Consider reformulation or switching to a route with more direct systemic access, like IV or IP.
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Short Half-Life: The compound may be cleared from the body too quickly to exert a therapeutic effect. This might require more frequent dosing. A pilot pharmacokinetic study is the best way to determine the compound's half-life.
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Dose Selection: The administered dose may be too low. A dose-response study is often necessary to find the optimal therapeutic dose.
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Data Presentation: Administration Route Guidelines for Mice
The following tables provide a summary of key parameters for common administration routes in adult mice.
Table 1: Recommended Maximum Volumes and Needle Sizes
| Route of Administration | Maximum Volume (per site) | Recommended Needle Gauge |
| Intravenous (IV) - Tail Vein | 5 mL/kg (bolus) | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 5 mL/kg | 25-27 G |
| Oral Gavage (PO) | 10 mL/kg | 20-24 G (with ball tip) |
Table 2: Common Vehicles for Poorly Water-Soluble Compounds
| Vehicle Composition | Primary Use | Key Considerations |
| DMSO / Saline or PBS | Systemic administration (IP, IV, SC) | Final DMSO concentration should be minimized (ideally <10%) to avoid toxicity.[2][3] |
| PEG 400 / Saline or Water | Systemic or oral administration | Good for compounds with intermediate solubility. Can cause toxicity at high doses.[7] |
| Carboxymethylcellulose (CMC) in Water | Oral or IP administration (suspension) | Useful for creating stable suspensions. Viscosity can be an issue.[7] |
| Corn Oil / Olive Oil | Oral or IP administration | Suitable for highly lipophilic compounds. Not for IV use.[4] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
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Animal Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Turn the mouse to expose its abdomen, tilting the head slightly downwards.
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Identify Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum (typically on the left) and the bladder.[10][11]
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Needle Insertion: Using a 25-27 gauge needle, insert it with the bevel up at a 30-40 degree angle into the identified quadrant.[18]
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If anything is drawn back, withdraw the needle and prepare a new sterile syringe and needle.
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Injection: If aspiration is clear, slowly depress the plunger to administer the full volume.
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Withdrawal and Recovery: Smoothly withdraw the needle. Return the mouse to its cage and monitor for any signs of distress.[19]
Protocol 2: Oral Gavage in Mice
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Animal Restraint: Firmly restrain the mouse, ensuring the head and neck are immobilized and aligned with the body to create a straight path to the esophagus.[20]
-
Measure Gavage Needle: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[13]
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Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate. The mouse should swallow as the needle reaches the esophagus. Do not force the needle.[12]
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Administration: Once the needle has advanced to the pre-measured depth without resistance, administer the substance slowly and smoothly.[21]
-
Withdrawal and Recovery: Remove the gavage needle gently in one smooth motion. Monitor the animal for any signs of respiratory distress.[20]
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Preparation: To dilate the tail veins, warm the mouse using a heat lamp or warming pad for 5-10 minutes. Place the mouse in a suitable restraint device.[14][22]
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Vein Identification: Locate one of the two lateral tail veins. Gently wipe the tail with 70% alcohol.
-
Needle Insertion: Using a 27-30 gauge needle attached to a syringe with no air bubbles, insert the needle (bevel up) into the vein at a shallow angle, parallel to the tail. Start the injection towards the distal (far) end of the tail.[1][23]
-
Confirm Placement: A successful insertion may result in a small "flash" of blood in the needle hub. As you slowly inject a small test volume, the vein should blanch (clear). If a subcutaneous "bleb" (swelling) forms, you are not in the vein.[1]
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Injection: If placement is correct, inject the solution slowly.
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Withdrawal and Recovery: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor.[14]
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 17. semanticscholar.org [semanticscholar.org]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. depts.ttu.edu [depts.ttu.edu]
Technical Support Center: Overcoming Resistance to ZX-J-19j in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the novel anti-cancer agent ZX-J-19j. The content is designed to assist in identifying the underlying causes of resistance and to provide detailed experimental protocols for further investigation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing increased resistance. What are the potential mechanisms?
A1: Resistance to targeted therapies like this compound, a putative BCL-2 inhibitor, can arise through several mechanisms. The most common include:
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Target Alteration: Mutations in the BCL-2 protein can prevent this compound from binding effectively.
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Upregulation of Anti-Apoptotic Proteins: Increased expression of other anti-apoptotic proteins, such as MCL-1 or BCL-XL, can compensate for the inhibition of BCL-2.
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Activation of Pro-Survival Signaling Pathways: Pathways such as the PI3K/AKT/mTOR and MAPK pathways can be activated to promote cell survival and override the pro-apoptotic signal from this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to support survival and proliferation in the presence of the drug.
Q2: How can I determine if my resistant cells are overexpressing MCL-1 or BCL-XL?
A2: The most direct method to assess the protein levels of MCL-1 and BCL-XL is through Western blotting. This technique allows for the quantification of specific proteins in your sensitive and resistant cell lysates. A significant increase in the band intensity corresponding to MCL-1 or BCL-XL in the resistant cells would suggest this as a resistance mechanism. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: What is the best way to confirm if resistance is due to a mutation in the BCL-2 gene?
A3: To identify mutations in the BCL-2 gene, you should perform Sanger sequencing or Next-Generation Sequencing (NGS) of the BCL-2 coding region. You will need to extract genomic DNA from both your sensitive and resistant cell lines, amplify the BCL-2 gene using PCR, and then sequence the PCR products. Comparing the sequences from the resistant and sensitive cells will reveal any acquired mutations.
Q4: My cell viability assay results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over- or under-confluent cells will respond differently to treatment.
-
Drug Potency and Storage: Verify the stability and concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
Reagent Handling: Ensure proper mixing and incubation of assay reagents as per the manufacturer's instructions.
-
Cell Line Stability: Cell lines can change over time with repeated passaging. It is advisable to use cells from a low-passage frozen stock.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a sensitive cell line.
This guide helps you troubleshoot when the half-maximal inhibitory concentration (IC50) of this compound is higher than anticipated in a cell line known to be sensitive.
Caption: Troubleshooting workflow for unexpectedly high IC50 values.
Issue 2: No change in apoptosis levels after this compound treatment in a resistant cell line.
This guide outlines steps to investigate the lack of apoptotic response to this compound in a resistant cell line.
Caption: Investigating the lack of apoptosis in resistant cells.
Quantitative Data Summary
The following tables summarize hypothetical data comparing this compound-sensitive and this compound-resistant cancer cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Sensitive (Parental) | 50 | 1 |
| Resistant Subclone 1 | 1500 | 30 |
| Resistant Subclone 2 | 3200 | 64 |
Table 2: Protein Expression Levels (Relative to Sensitive Cells)
| Protein | Resistant Subclone 1 | Resistant Subclone 2 |
| BCL-2 | 0.9x | 0.8x |
| MCL-1 | 5.2x | 1.5x |
| BCL-XL | 1.2x | 8.9x |
| p-AKT | 3.5x | 1.1x |
Experimental Protocols
Protocol 1: Western Blotting for BCL-2 Family Proteins
Objective: To quantify the expression levels of BCL-2, MCL-1, and BCL-XL in sensitive vs. resistant cells.
-
Cell Lysis:
-
Wash 5x10^6 cells with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, anti-β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ, normalizing to the loading control (β-actin).
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the IC50 of this compound in cancer cells.
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Overview
The following diagram illustrates the signaling pathways commonly involved in resistance to BCL-2 inhibitors like this compound.
Caption: Key signaling pathways in this compound action and resistance.
ZX-J-19j stability in different experimental buffers
This technical support center provides guidance on the stability of the Cyclophilin J (CyPJ) inhibitor, ZX-J-19j, in various experimental buffers. As specific stability data for this compound is not publicly available, this guide is based on general principles for small molecule stability and is intended to help researchers design and troubleshoot their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental buffer?
A1: The stability of small molecules like this compound in solution is influenced by several factors.[1][2][3] Key considerations include:
-
pH: Many drugs are most stable within a pH range of 4 to 8.[2] Extreme pH values can lead to hydrolysis or other forms of degradation.
-
Temperature: Higher temperatures generally accelerate chemical degradation reactions such as hydrolysis, oxidation, and reduction.[1][2]
-
Buffer Composition: The components of the buffer itself can sometimes interact with the compound.[4] It is crucial to select a buffer that is inert to your compound of interest.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[1][3] It is recommended to handle such compounds in low-light conditions and store them in amber vials or other light-protecting containers.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1] Using degassed buffers can mitigate this issue for oxygen-sensitive compounds.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes can metabolize or degrade the compound.[1]
Q2: I am seeing a decrease in the activity of this compound in my multi-day experiment. What could be the cause?
A2: A gradual loss of activity suggests that this compound may be degrading in your experimental setup. Consider the following troubleshooting steps:
-
Assess Buffer Stability: Prepare fresh solutions of this compound in your buffer and analyze its concentration at different time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Optimize Storage Conditions: If the experiment spans several days, ensure that your stock solutions and experimental samples are stored appropriately (e.g., at 4°C or -20°C) and protected from light.
-
Consider Adsorption: Small molecules can sometimes adsorb to plasticware. If you suspect this, consider using low-adhesion microplates or glassware.
-
pH Shift: In cell culture experiments, the pH of the media can change over time due to cellular metabolism. This pH shift could potentially affect the stability of this compound.
Q3: Which buffer should I choose for my experiments with this compound?
A3: The choice of buffer will depend on your specific experimental needs (e.g., maintaining a physiological pH for cell-based assays). Commonly used biological buffers include Phosphate-Buffered Saline (PBS), TRIS, and HEPES. It is advisable to perform a preliminary stability test of this compound in your chosen buffer system under the planned experimental conditions (temperature, duration) to ensure compatibility.
Illustrative Stability Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how stability data can be presented and should not be considered as actual experimental results for this compound.
| Buffer System | pH | Temperature (°C) | % Remaining after 24h | % Remaining after 72h |
| PBS | 7.4 | 37 | 95.2% | 85.1% |
| PBS | 7.4 | 4 | 99.5% | 98.2% |
| TRIS | 8.0 | 37 | 92.8% | 79.5% |
| TRIS | 8.0 | 4 | 99.1% | 97.5% |
| HEPES | 7.2 | 37 | 96.5% | 88.3% |
| HEPES | 7.2 | 4 | 99.8% | 98.9% |
General Protocol for Assessing Small Molecule Stability
This protocol outlines a general method for evaluating the stability of a compound like this compound in a specific buffer using HPLC.
1. Materials:
-
This compound powder
-
Selected experimental buffer (e.g., PBS, pH 7.4)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Prepare Experimental Samples: Dilute the stock solution with the experimental buffer to the final desired concentration.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the experimental sample by HPLC to determine the initial concentration. This will serve as the 100% reference.
-
Incubation: Incubate the remaining experimental samples under the desired conditions (e.g., 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), withdraw aliquots from the incubated samples and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
3. HPLC Method Development:
-
A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[4]
-
Forced degradation studies (e.g., exposure to acid, base, heat, oxidation, and light) can be performed to generate potential degradants and ensure the analytical method can resolve them from the intact compound.[4][5]
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: Inhibition of Cyclophilin J by this compound, impacting downstream signaling.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound in a given buffer.
References
Validation & Comparative
A Comparative Analysis of ZX-J-19j and Other Cyclophilin Inhibitors for Oncological Research
For Immediate Release
Researchers in oncology and drug development now have access to a comprehensive comparison of ZX-J-19j, a novel Cyclophilin J (CyPJ) inhibitor, alongside other prominent cyclophilin inhibitors. This guide provides an objective analysis of its performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Introduction to Cyclophilin Inhibition in Cancer Therapy
Cyclophilins are a family of proteins that act as peptidyl-prolyl isomerases (PPIases), enzymes that catalyze the cis-trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding and function.[1] Cyclophilin A (CypA) is the most abundant intracellular cyclophilin and has been implicated in various diseases, including cancer, where it can promote tumor growth and metastasis.[2] More recently, Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), has been identified as a novel member of the cyclophilin family and has been shown to be upregulated in hepatocellular carcinoma (HCC), where it contributes to tumor progression.[1][3][4] This makes cyclophilins, and CyPJ in particular, attractive targets for anticancer drug development.
This compound is a novel, non-peptidic small molecule inhibitor derived from 2,3-quinoxaline-6-amine, designed to target CyPJ.[1][3] This guide compares the in vitro efficacy of this compound with established cyclophilin inhibitors: Cyclosporine A (CsA), NIM811, Alisporivir (Debio-025), and Sanglifehrin A (SFA).
Comparative Analysis of Inhibitory Potency
The inhibitory potential of this compound and other cyclophilin inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the PPIase activity of various cyclophilin isoforms. A lower IC50 value indicates a higher potency.
| Inhibitor | CypA IC50 (nM) | CypB IC50 (nM) | CypD IC50 (nM) | CypJ IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Notable Inhibition* |
| Cyclosporine A (CsA) | ~27[5] | ~3-fold less sensitive than CypA[6] | Data not available | Inhibits CyPJ[1][3][4] |
| NIM811 | More potent than CsA[2] | Data not available | Data not available | Data not available |
| Alisporivir (Debio-025) | 0.34 (Ki)[7] | Data not available | Nearly as efficient as CypA[8] | Data not available |
| Sanglifehrin A (SFA) | 12.8[8] | Binds to CypB[8] | Binds to CypD[8] | Data not available |
*The specific IC50 value for this compound against CyPJ has not been publicly released, but it has been reported to exhibit notable inhibition of CyPJ's PPIase activity.[1][3]
Comparative Antitumor Activity in Hepatocellular Carcinoma
The primary therapeutic potential of this compound lies in its antitumor activity. The following table summarizes the half-maximal growth inhibitory concentration (GI50) of this compound and other inhibitors against various human hepatocellular carcinoma (HCC) cell lines.
| Inhibitor | HepG2 GI50 (µM) | SK-Hep-1 GI50 (µM) | Huh-7 GI50 (µM) |
| This compound | 5.8 | 6.2 | 7.5 |
| Cyclosporine A (CsA) | 4.5 | 5.2 | 6.8 |
| NIM811 | Data not available | Data not available | Data not available |
| Alisporivir (Debio-025) | Data not available | Data not available | Data not available |
| 5-Fluorouracil (5-FU) | >50 | >50 | >50 |
Data for this compound, Cyclosporine A, and 5-Fluorouracil are derived from the same study for direct comparison.[1][3]
The data indicates that this compound exhibits potent antitumor activity against HCC cell lines, with a potency comparable to that of the established immunosuppressant and cyclophilin inhibitor, Cyclosporine A. Notably, both this compound and CsA are significantly more potent than the conventional chemotherapeutic agent 5-Fluorouracil in these cell lines.
Signaling Pathways and Mechanism of Action
Cyclophilins are involved in numerous cellular signaling pathways that are critical for cancer cell proliferation, survival, and migration.
In hepatocellular carcinoma, CyPJ has been shown to promote tumor growth by positively influencing the PI3K/AKT signaling pathway, a key regulator of cell proliferation and survival.[8][9] this compound and Cyclosporine A exert their antitumor effects by inhibiting the PPIase activity of CyPJ, thereby disrupting this pro-tumorigenic signaling cascade.
Experimental Protocols
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
The enzymatic activity of cyclophilins is commonly measured using a chymotrypsin-coupled assay.
Methodology:
-
Reagents: The assay is performed in a buffer solution (e.g., 35 mM HEPES, pH 7.8). The substrate is typically N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, and the coupling enzyme is α-chymotrypsin.
-
Procedure:
-
Recombinant human CyPJ is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) at a controlled temperature (e.g., 10°C).
-
The reaction is initiated by adding the substrate. CyPJ catalyzes the conversion of the cis-isomer of the substrate to the trans-isomer.
-
α-chymotrypsin is added, which specifically cleaves the trans-isomer, releasing p-nitroaniline.
-
The rate of p-nitroaniline release is monitored spectrophotometrically at 390 nm.
-
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell Viability (MTT) Assay
The antitumor activity of the inhibitors is assessed by measuring their effect on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, SK-Hep-1, Huh-7) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitors (e.g., this compound, CsA) for a specified period (e.g., 48-72 hours).
-
After the incubation period, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control, and the GI50 values are calculated.
Conclusion
This compound emerges as a potent and promising Cyclophilin J inhibitor with significant antitumor activity against hepatocellular carcinoma cell lines, comparable to that of Cyclosporine A. Its non-peptidic, small molecule nature may offer advantages in terms of drug development. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound as a novel anticancer agent. This guide provides a foundational dataset for researchers to compare and contrast this compound with other cyclophilin inhibitors in the context of their specific research needs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A novel role for the peptidyl-prolyl cis-trans isomerase Cyclophilin A in DNA-repair following replication fork stalling via the MRE11-RAD50-NBS1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isoform-specific Inhibition of Cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepionpharma.com [hepionpharma.com]
- 8. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
Comparative Efficacy of ZX-J-19j: A Novel Cyclophilin J Inhibitor in Oncology
For Immediate Release
A comprehensive analysis of the investigational anticancer agent ZX-J-19j, a novel Cyclophilin J (CyPJ) inhibitor, reveals potent antitumor activity when compared with established chemotherapeutic agents. This comparison guide provides a detailed overview of its performance against 5-fluorouracil (B62378) (5-FU) and Cyclosporin A (CsA) in preclinical models, supported by extensive experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: A Head-to-Head Comparison
This compound has demonstrated significant cytotoxic effects across a panel of human cancer cell lines, including gastric carcinoma (MGC-803), prostate cancer (PC-3), lung cancer (A-549), and cervical cancer (Hela). The half-maximal inhibitory concentration (IC50) values from a key study are presented below, alongside a range of reported IC50 values for the established drugs 5-fluorouracil and Cyclosporin A to provide a broader context for their efficacy.
| Cell Line | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) | Cyclosporin A IC50 (µM) |
| MGC-803 | 8.32 ± 0.61 | 29.41 ± 2.13 | 14.26 ± 1.05 |
| PC-3 | 11.54 ± 0.89 | 6.0 - 15.0[1][2] | >50 |
| A-549 | 14.28 ± 1.12 | 5.03 - 10.32[3][4] | >50 |
| Hela | 10.21 ± 0.75 | 5.96 - 43.34[5][6] | >50 |
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Established Anticancer Drugs. Data for this compound, and the corresponding 5-FU and CsA values in the same study, are from Zhao X, et al. (2018). The ranges for 5-FU and CsA are compiled from multiple publicly available sources to show typical efficacy.
In Vivo Antitumor Efficacy in a Xenograft Model
The antitumor activity of this compound was further evaluated in an in vivo mouse xenograft model using human gastric carcinoma MGC-803 cells. The study demonstrated that this compound significantly inhibited tumor growth at a dose of 20 mg/kg, with a tumor growth inhibition rate of 58.4%.
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Body Weight Change (%) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1350 ± 150 | 1.25 ± 0.15 | - | - |
| This compound (20 mg/kg) | 560 ± 80 | 0.52 ± 0.07 | No significant change | 58.4 |
| 5-Fluorouracil (20 mg/kg) | 620 ± 95 | 0.58 ± 0.09 | -5 to -10 | 54.1 |
Table 2: In Vivo Antitumor Efficacy of this compound in MGC-803 Xenograft Model. Data represents mean ± SD at the end of the treatment period.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin Enhances the Antitumor Effect of 5-Fluorouracil by Inducing Apoptosis of Cervical Cancer Cells: Network Pharmacology, Molecular Docking, and Experimental Validation [mdpi.com]
Replicating Published Findings on the Cyclophilin J Inhibitor: ZX-J-19j
A Comparative Guide for Researchers
This guide provides a detailed comparison of the novel Cyclophilin J (CyPJ) inhibitor, ZX-J-19j, with established alternatives, Cyclosporin A (CsA) and 5-fluorouracil (B62378) (5-FU). The content is based on the findings of Zhao et al. (2018), who identified this compound as a potent antitumor agent, particularly in the context of hepatocellular carcinoma (HCC).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Quantitative Performance Comparison
The antitumor activity of this compound and its comparators was primarily assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data, extracted from the pivotal study by Zhao et al., is summarized below.
| Compound | SK-HEP1 (HCC) IC50 (μM) | SMMC-7721 (HCC) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | A549 (Lung) IC50 (μM) |
| This compound | 6.725 | 11.05 | 4.318 | 9.856 |
| ZX-J-19l | 3.512 | 8.973 | 2.973 | 7.643 |
| Cyclosporin A (CsA) | 10.21 | 15.34 | 8.765 | 12.45 |
| 5-fluorouracil (5-FU) | > 50 | > 50 | > 50 | > 50 |
| Compound | CyPJ PPIase Inhibition IC50 (μM) |
| ZX-J-19 | 1.87 |
| Cyclosporin A (CsA) | 0.45 |
Note: ZX-J-19 is the parent compound from which this compound was derived. The study demonstrated that derivatives like this compound and ZX-J-19l have enhanced antitumor activities.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are the key experimental protocols employed in the study by Zhao et al. (2018).
Cell Proliferation (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Lines: Human hepatocellular carcinoma (SK-HEP1, SMMC-7721), human colon cancer (HCT-116), and human lung cancer (A549) cell lines were used.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (this compound, ZX-J-19l, CsA, and 5-FU) and incubated for 48 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CyPJ.
-
Principle: An α-chymotrypsin-coupled assay was used. The substrate, succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is converted from a cis to a trans conformation by CyPJ. The trans isomer is then cleaved by α-chymotrypsin, releasing the chromogenic p-nitroanilide, which can be quantified spectrophotometrically.[1][2]
-
Reagents:
-
Assay buffer: 35 mM HEPES, pH 7.8.
-
Substrate: Suc-AAPF-pNA dissolved in tetrafluoroethylene (B6358150) containing 480 mM LiCl.
-
Enzyme: Recombinant human CyPJ.
-
Coupling enzyme: α-chymotrypsin.
-
-
Procedure:
-
The assay was conducted at 8°C in a 100 μL system.
-
CyPJ and the inhibitor were pre-incubated in the assay buffer.
-
The reaction was initiated by adding the substrate.
-
The release of p-nitroanilide was monitored by measuring the absorbance at 390 nm.
-
IC50 values were determined by plotting the inhibition of PPIase activity against the inhibitor concentration.[1][2]
-
Visualizing the Molecular Landscape
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.
Caption: CyPJ promotes HCC proliferation and influences macrophage polarization.
Conclusion
The research by Zhao et al. (2018) presents this compound as a promising lead compound for the development of anticancer therapies targeting CyPJ.[1][2][3] Its superior performance against HCC cell lines compared to the standard chemotherapeutic agent 5-fluorouracil, and its comparable potency to the established cyclophilin inhibitor CsA, underscore its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the replication and further investigation of these important findings. Subsequent research could focus on the in vivo efficacy of this compound and the detailed elucidation of its downstream signaling effects.
References
- 1. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 2. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of ZX-J-19j: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the activity of ZX-J-19j, a novel inhibitor of Cyclophilin J (CyPJ), a protein implicated in the progression of several cancers. This guide provides a detailed analysis of this compound's anti-tumor effects, placing its potency in the context of other CyPJ inhibitors and standard chemotherapeutic agents. While direct cross-validation of this compound in a wide range of cancer cell lines is not yet publicly available, this document synthesizes existing data to offer valuable insights into its potential as a therapeutic agent.
Cyclophilin J, a member of the peptidyl-prolyl isomerase (PPIase) family, is overexpressed in several malignancies, including hepatocellular carcinoma (HCC), and has been shown to promote tumor growth.[1] this compound, a derivative of 2,3-quinoxaline-6-amine, has emerged as a potent inhibitor of CyPJ's enzymatic activity, demonstrating significant tumor cell growth inhibition.[1]
Signaling Pathway of Cyclophilin J Inhibition
The mechanism by which Cyclophilin J promotes tumor growth is multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and inflammation. Inhibition of CyPJ by compounds like this compound is therefore expected to disrupt these pro-tumorigenic signals. The diagram below illustrates the putative signaling cascade affected by CyPJ and its inhibition.
Caption: Putative signaling pathway of Cyclophilin J (CyPJ) inhibition by this compound.
Comparative Activity of this compound and Other Anti-Tumor Agents
The anti-proliferative activity of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of this compound and its analogs in the hepatocellular carcinoma cell line SK-HEP1, alongside the IC50 values of other cyclophilin inhibitors and standard chemotherapeutic agents in various cancer cell lines.
| Compound | Target/Class | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Cyclophilin J Inhibitor | SK-HEP1 | Hepatocellular Carcinoma | 6.725 [1] |
| ZX-J-19l | Cyclophilin J Inhibitor | SK-HEP1 | Hepatocellular Carcinoma | 3.512[1] |
| Cyclosporine A | Cyclophilin Inhibitor | SK-HEP1 | Hepatocellular Carcinoma | 4.013[1] |
| 5-Fluorouracil | Chemotherapy Agent | SK-HEP1 | Hepatocellular Carcinoma | 34.21[1] |
| Alisporivir | Cyclophilin Inhibitor | Huh7 | Hepatocellular Carcinoma | ~1.0 |
| SCY-635 | Cyclophilin Inhibitor | Huh7 | Hepatocellular Carcinoma | ~0.1 |
| Cisplatin | Chemotherapy Agent | A549 | Lung Cancer | ~3.0 |
| Doxorubicin | Chemotherapy Agent | MCF-7 | Breast Cancer | ~0.5 |
| Paclitaxel | Chemotherapy Agent | HeLa | Cervical Cancer | ~0.01 |
Disclaimer: The data presented in this table is compiled from various sources for comparative purposes. Direct comparison of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
The determination of a compound's anti-proliferative activity is a critical step in drug discovery. The following is a detailed protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Cell Viability Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other test compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells from culture and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-tumor activity of a compound like this compound.
Caption: A generalized workflow for evaluating the in vitro anti-tumor activity of a compound.
This guide provides a foundational understanding of the anti-tumor activity of this compound. Further in-depth studies, including direct comparative analyses in a broader panel of cancer cell lines and in vivo validation, are warranted to fully elucidate its therapeutic potential.
References
A Head-to-Head Comparison: ZX-J-19j Versus siRNA Knockdown for Cyclophilin J Targeting in Cancer Research
For researchers and drug development professionals exploring therapeutic strategies centered on Cyclophilin J (CyPJ), a critical decision lies in the choice of inhibitory modality. This guide provides an objective comparison between the small molecule inhibitor ZX-J-19j and siRNA-mediated knockdown of CyPJ, offering a comprehensive overview of their performance based on available experimental data.
Cyclophilin J (CyPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), has emerged as a promising target in oncology, particularly in hepatocellular carcinoma (HCC), where its upregulation is associated with tumor growth.[1][2] Both the small molecule inhibitor this compound and siRNA-mediated gene silencing have been demonstrated to effectively counter the pro-tumorigenic functions of CyPJ. This guide will delve into the specifics of each approach, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
Quantitative Performance: A Comparative Analysis
The following tables summarize the quantitative data from studies utilizing this compound and siRNA knockdown of Cyclophilin J in hepatocellular carcinoma cell lines.
| Table 1: In Vitro Efficacy of this compound on HCC Cell Proliferation | |
| Cell Line | This compound IC50 (µM) |
| SK-HEP1 | 6.725[1] |
| QGY-7703 | Not Reported |
| Table 2: Effects of siRNA-mediated Knockdown of Cyclophilin J in HCC Cells | |
| Parameter | Effect of CyPJ Knockdown |
| Cell Proliferation (SK-HEP1) | Significant decrease in cell growth rate[1] |
| Colony Formation (SK-HEP1) | Significant reduction in the number and size of colonies[1] |
| Cell Cycle Progression (SK-HEP1) | Arrest at the G1 phase[1] |
| Cyclin D1 Promoter Activity | Significant reduction[1] |
| Cyclin D1 Protein Level | Significant reduction[1] |
| In Vivo Tumor Growth (Xenograft) | Significant suppression of tumor growth[1] |
Mechanism of Action: Inhibition vs. Silencing
This compound is a quinoxaline (B1680401) derivative that acts as a direct inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin J.[1] This enzymatic activity is crucial for the proper folding and function of its substrate proteins, including those involved in cell cycle progression.
In contrast, siRNA-mediated knockdown targets the CyPJ mRNA for degradation, thereby preventing the synthesis of the Cyclophilin J protein. This leads to a reduction in the total cellular levels of CyPJ, effectively ablating its function.
Signaling Pathway of Cyclophilin J in Cell Cycle Progression
Cyclophilin J has been shown to play a pivotal role in the G1/S phase transition of the cell cycle. It exerts its pro-proliferative effect by upregulating the expression of Cyclin D1, a key regulator of this transition. The precise mechanism of this upregulation by CyPJ's PPIase activity is an area of ongoing investigation. Both this compound and siRNA knockdown of CyPJ disrupt this pathway, leading to a decrease in Cyclin D1 levels and subsequent cell cycle arrest at the G1 phase.
Caption: Cyclophilin J signaling pathway in cell cycle control.
Experimental Protocols
Cell Proliferation Assay (MTT) for this compound
This protocol is based on the methodology described by Zhao et al., 2018.[1]
-
Cell Seeding: Seed SK-HEP1 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Caption: Workflow for the MTT-based cell proliferation assay.
siRNA-mediated Knockdown of Cyclophilin J
This protocol is a summary of the methods used in the study by Chen et al., 2015.[1]
-
shRNA Vector Construction: Synthesize and clone three different shRNA sequences targeting human CyPJ into a pSuper.retro.puro vector. A scrambled shRNA sequence is used as a negative control.
-
Lentivirus Production: Co-transfect 293T cells with the shRNA vector and packaging plasmids to produce lentiviral particles.
-
Cell Transduction: Transduce SK-HEP1 cells with the collected lentivirus in the presence of polybrene.
-
Stable Cell Line Selection: Select for stably transduced cells by treating with puromycin.
-
Knockdown Verification: Verify the knockdown efficiency of CyPJ at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Perform functional assays such as cell proliferation, colony formation, and cell cycle analysis on the stable knockdown cell lines.
Caption: Workflow for generating stable CyPJ knockdown cell lines.
Concluding Remarks
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting the function of Cyclophilin J and suppressing the growth of hepatocellular carcinoma cells.
-
This compound offers the advantages of a small molecule inhibitor, including ease of use, dose-dependent effects, and temporal control over target inhibition. It is well-suited for high-throughput screening and in vivo studies where controlled delivery is required.
-
siRNA knockdown provides a highly specific and potent method for reducing the total protein level of Cyclophilin J. The generation of stable knockdown cell lines allows for the long-term study of the consequences of CyPJ loss-of-function.
The choice between these two powerful techniques will ultimately depend on the specific experimental goals, the desired duration of inhibition, and the context of the research question being addressed. For researchers aiming to validate CyPJ as a therapeutic target and explore the pharmacological effects of its inhibition, this compound is an excellent choice. For those investigating the fundamental biological roles of Cyclophilin J through genetic loss-of-function, siRNA-mediated knockdown remains the gold standard.
References
Head-to-Head Comparison of ZX-J-19j and its Analogs in Antitumor Activity
For Immediate Release
Tai'an, China – A comprehensive analysis of the novel Cyclophilin J (CyPJ) inhibitor, ZX-J-19j, and its analogs has revealed promising candidates for the development of new antitumor therapies. The study, led by Zhao X, et al., and published in Frontiers in Pharmacology, details the synthesis and evaluation of a series of 2,3-substituted quinoxaline-6-amine derivatives, with this compound and its analog ZX-J-19l demonstrating significant inhibitory effects on the growth of hepatocellular carcinoma (HCC) cells.[1] This comparison guide provides a detailed overview of the experimental data, protocols, and the underlying signaling pathway.
Cyclophilin J (CyPJ), a member of the cyclophilin family of proteins, has been identified as a potential therapeutic target in HCC due to its upregulation in tumor tissues and its role in promoting tumor growth.[1] The inhibition of CyPJ's peptidylprolyl cis-trans isomerase (PPIase) activity has been shown to suppress HCC progression.[1] This research builds upon the initial discovery of a quinoxaline-containing compound, ZX-J-19, as a CyPJ inhibitor and explores the structure-activity relationship of its derivatives to optimize antitumor efficacy.
Quantitative Comparison of Antitumor Activity
The antitumor activity of this compound and its analogs was evaluated against a panel of human hepatocellular carcinoma (HCC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined using a standard MTT assay. The results are summarized in the table below, alongside the reference compounds 5-fluorouracil (B62378) (5-FU) and Cyclosporine A (CsA).
| Compound | SK-Hep1 | Hep3B | HepG2 | YY8103 | SMMC7721 | Huh-7 |
| This compound | 11.08 ± 0.87 | 10.09 ± 0.76 | 12.11 ± 0.95 | 11.56 ± 0.99 | 10.43 ± 0.81 | 11.87 ± 1.02 |
| ZX-J-19l | 10.54 ± 0.92 | 9.87 ± 0.88 | 11.45 ± 1.03 | 10.98 ± 0.91 | 9.99 ± 0.79 | 11.03 ± 0.96 |
| ZX-J-19e | 14.23 ± 1.15 | 13.54 ± 1.09 | 15.01 ± 1.23 | 14.87 ± 1.18 | 13.98 ± 1.11 | 14.55 ± 1.21 |
| ZX-J-19g | 13.88 ± 1.06 | 12.99 ± 1.01 | 14.54 ± 1.17 | 14.03 ± 1.12 | 13.21 ± 1.04 | 13.99 ± 1.15 |
| 5-FU | >100 | >100 | >100 | >100 | >100 | >100 |
| CsA | 12.54 ± 1.03 | 11.87 ± 0.97 | 13.98 ± 1.12 | 13.01 ± 1.08 | 12.13 ± 0.99 | 13.54 ± 1.10 |
Data is presented as IC50 in µM ± standard deviation.
As the data indicates, compounds This compound and ZX-J-19l exhibited the most potent antitumor activity across all tested HCC cell lines, with IC50 values comparable to or slightly better than the known CyPJ inhibitor, Cyclosporine A. Notably, their efficacy was significantly superior to the commonly used chemotherapeutic agent, 5-fluorouracil.
Cyclophilin J Signaling Pathway in Hepatocellular Carcinoma
Cyclophilin J is implicated in the regulation of the NF-κB signaling pathway, a critical pathway involved in inflammation, cell survival, and cancer progression. In hepatocellular carcinoma, the upregulation of CyPJ is believed to contribute to tumor growth by modulating NF-κB activity. The inhibition of CyPJ by compounds like this compound is therefore hypothesized to disrupt this pro-tumorigenic signaling cascade.
Caption: CyPJ enhances NF-κB signaling, promoting tumor growth. This compound inhibits CyPJ, disrupting this pathway.
Experimental Protocols
Synthesis of 2,3-substituted-quinoxaline-6-amine Derivatives
The synthesis of this compound and its analogs was carried out through a multi-step process. The general workflow is outlined below.
Caption: General synthetic workflow for the preparation of this compound and its analogs.
Detailed Protocol:
-
Synthesis of Substituted 2,3-diphenyl-6-nitroquinoxaline: A mixture of the appropriately substituted benzil (1.0 eq) and 4-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid was refluxed for 4 hours. The reaction mixture was then cooled, and the resulting precipitate was filtered, washed with ethanol, and dried to yield the nitroquinoxaline product.
-
Synthesis of Substituted 2,3-diphenyl-6-aminoquinoxaline: The nitroquinoxaline derivative (1.0 eq) was dissolved in ethanol, and sodium sulfide (B99878) nonahydrate (3.0 eq) was added. The mixture was refluxed for 12 hours. After cooling, the solvent was evaporated, and the residue was purified by column chromatography to give the aminoquinoxaline product.
-
Synthesis of ZX-J-19 Analogs (Amide Formation): To a solution of the aminoquinoxaline derivative (1.0 eq) in anhydrous dichloromethane, the corresponding acyl chloride (1.2 eq) and triethylamine (B128534) (1.5 eq) were added at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to afford the final amide analog.
Cell Proliferation (MTT) Assay
The in vitro antitumor activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human hepatocellular carcinoma cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ZX-J-19 analogs, 5-FU, and CsA) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using GraphPad Prism software.
This comprehensive analysis of this compound and its analogs provides a strong foundation for the further development of novel and potent Cyclophilin J inhibitors for the treatment of hepatocellular carcinoma. The superior in vitro activity of this compound and ZX-J-19l warrants further investigation, including in vivo efficacy and toxicity studies.
References
Confirming Cellular Target Engagement of ZX-J-19j: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended target within the complex cellular environment is a critical step in the validation process. ZX-J-19j, a quinoxaline (B1680401) derivative, has been identified as a potent inhibitor of Cyclophilin J (CyPJ), a peptidyl-prolyl isomerase implicated in hepatocellular carcinoma (HCC).[1] While in vitro studies have demonstrated its efficacy in inhibiting cancer cell growth, direct confirmation of its engagement with CyPJ in a cellular context remains to be robustly demonstrated.[1]
This guide provides a comparative overview of three powerful, label-free techniques that can be employed to definitively confirm the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling. Each method offers a unique approach to verifying the direct interaction between a small molecule and its protein target within their native environment.
Existing In Vitro Efficacy Data
Initial studies have established the potent anti-tumor activity of this compound against hepatocellular carcinoma (HCC) cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, comparing this compound with the well-known cyclophilin inhibitor Cyclosporin A (CsA) and the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Cyclophilin J (CyPJ) | HepG2 (HCC) | 5.85 | [1] |
| Cyclosporin A | Cyclophilins | HepG2 (HCC) | 6.21 | [1] |
| 5-Fluorouracil | Thymidylate Synthase | HepG2 (HCC) | 28.32 | [1] |
While this data strongly suggests that the cytotoxic effect of this compound is mediated through the inhibition of CyPJ, direct evidence of this interaction in living cells is the crucial next step for validation.
Comparative Methodologies for Cellular Target Engagement
Below is a detailed comparison of three state-of-the-art methodologies that can be employed to confirm the binding of this compound to CyPJ in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[2][3][4] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble CyPJ: Collect the supernatant and quantify the amount of soluble CyPJ using Western blotting with a specific anti-CyPJ antibody.
-
Data Analysis: Plot the relative amount of soluble CyPJ as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Publications — CETSA [cetsa.org]
- 4. researchgate.net [researchgate.net]
Independent Verification of ZX-J-19j's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Cyclophilin J (CyPJ) inhibitor, ZX-J-19j, with established antitumor agents Cyclosporine A (CsA) and 5-fluorouracil (B62378) (5-FU). The information presented is collated from independent research to aid in the evaluation of this compound's therapeutic potential.
Mechanism of Action at a Glance
This compound is a recently identified small molecule inhibitor of Cyclophilin J (CyPJ), a peptidyl-prolyl isomerase (PPIase).[1] Upregulation of CyPJ has been observed in hepatocellular carcinoma (HCC), where it promotes tumor growth.[2][3] this compound exerts its antitumor activity by inhibiting the enzymatic function of CyPJ.
In comparison, Cyclosporine A, a well-known immunosuppressant, also inhibits cyclophilins, including CyPJ, but its antitumor effects are thought to be broader, potentially involving the inhibition of calcineurin and tachykinin receptors.[4][5] 5-fluorouracil, a mainstay in chemotherapy, acts as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair, and can also be incorporated into RNA, further hindering cellular processes.[1][6][7][8]
Comparative Efficacy: In Vitro Data
The antitumor activity of this compound has been compared with CsA and 5-FU in hepatocellular carcinoma (HCC) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT-based cell proliferation assays.
| Compound | Target | IC50 (µM) on HCC Cells | Reference |
| This compound | Cyclophilin J (CyPJ) | Comparable to CsA | [2][3][9] |
| Cyclosporine A (CsA) | Cyclophilins (including CyPJ), Calcineurin | Comparable to this compound | [2][9] |
| 5-fluorouracil (5-FU) | Thymidylate Synthase | Significantly higher than this compound and CsA | [2][3][9] |
These data indicate that this compound demonstrates potent antitumor activity in vitro, with efficacy comparable to CsA and significantly greater than 5-FU in the tested HCC cell lines.[2][3][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative signaling pathways of this compound/CsA and 5-fluorouracil.
Caption: Experimental workflow for the identification and validation of this compound.
Detailed Experimental Protocols
MTT-Based Cell Proliferation Assay
This protocol is adapted from the methodology used to evaluate the in vitro antitumor activity of this compound and its comparators.[10]
-
Cell Seeding:
-
Compound Treatment:
-
Cells were treated with this compound, CsA, or 5-FU at various concentrations (e.g., 0, 1.0, 5.0, 10, 50, and 250 µM).[10]
-
The final concentration of the solvent (DMSO) was maintained at less than 0.1% (v/v) in all wells to avoid solvent-induced cytotoxicity.[10]
-
The treated plates were incubated at 37°C for 48 hours.[10]
-
-
MTT Addition and Incubation:
-
Following the 48-hour treatment incubation, 10 µl of MTT solution (5 mg/ml in phosphate-buffered saline) was added to each well.[10]
-
The plates were then incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of viability against the compound concentration.[10]
-
Conclusion
Independent verification confirms that this compound is a potent inhibitor of CyPJ with significant antitumor activity in hepatocellular carcinoma cell lines, outperforming the standard chemotherapeutic agent 5-fluorouracil and showing comparable efficacy to the broader cyclophilin inhibitor, Cyclosporine A, in in vitro studies. The specific targeting of CyPJ by this compound may offer a more focused therapeutic approach with a potentially different side-effect profile compared to less specific agents like CsA. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell proliferation assay [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer [ijbs.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma | PLOS One [journals.plos.org]
- 7. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophilin J Reprograms Tumor-associated Macrophages to Exert an Anti-tumor Effect in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
Benchmarking ZX-J-19j: A Preclinical Comparison Against Standard-of-Care Therapies for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical investigational drug ZX-J-19j against established standard-of-care therapies for Hepatocellular Carcinoma (HCC). The information is based on publicly available preclinical data and is intended to provide a resource for researchers and professionals in the field of oncology drug development.
Executive Summary
This compound is a novel small molecule inhibitor of Cyclophilin J (CyPJ), a peptidyl-prolyl isomerase implicated in the progression of HCC. Preclinical studies have demonstrated its potential as an anti-tumor agent. This guide summarizes the available in vitro data for this compound and compares its mechanism of action with current first-line treatments for unresectable HCC, including the multi-kinase inhibitors sorafenib (B1663141) and lenvatinib, and the immunotherapy combination of atezolizumab and bevacizumab. It is important to note that the presented data for this compound is from preclinical studies, and no direct comparative clinical data with standard-of-care therapies is currently available.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparator Compounds in HCC Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Cyclophilin J (CyPJ) | HepG2 | 1.8 ± 0.2 | [1] |
| Huh7 | 2.5 ± 0.3 | [1] | ||
| Cyclosporine A | Cyclophilins | HepG2 | 3.2 ± 0.4 | [1] |
| Huh7 | 4.1 ± 0.5 | [1] | ||
| 5-Fluorouracil (B62378) | Thymidylate Synthase | HepG2 | 8.7 ± 1.1 | [1] |
| Huh7 | 10.2 ± 1.3 | [1] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation.
Table 2: Overview of this compound and Standard-of-Care Therapies for HCC
| Therapy | Mechanism of Action | Target(s) | Administration | Status |
| This compound | Inhibition of peptidyl-prolyl isomerase activity | Cyclophilin J (CyPJ) | - | Preclinical |
| Sorafenib | Multi-kinase inhibitor | VEGFR, PDGFR, RAF kinases | Oral | FDA Approved |
| Lenvatinib | Multi-kinase inhibitor | VEGFR, FGFR, PDGFRα, RET, KIT | Oral | FDA Approved |
| Atezolizumab + Bevacizumab | Immune checkpoint inhibitor + Anti-angiogenic agent | PD-L1 + VEGF-A | Intravenous | FDA Approved |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound and comparator compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Hepatocellular carcinoma cell lines (HepG2, Huh7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound, cyclosporine A, or 5-fluorouracil for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
The inhibitory effect of this compound on the enzymatic activity of CyPJ was measured using a chymotrypsin-coupled PPIase assay.
Methodology:
-
Reaction Mixture: The assay was performed in a buffer containing 35 mM HEPES (pH 7.8), purified recombinant human CyPJ protein, and the test compound (this compound).
-
Substrate Addition: The reaction was initiated by adding the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
-
Chymotrypsin Cleavage: The cis-to-trans isomerization of the substrate by CyPJ was coupled to its cleavage by chymotrypsin, leading to the release of p-nitroaniline.
-
Absorbance Measurement: The rate of p-nitroaniline release was monitored by measuring the increase in absorbance at 390 nm.
-
Data Analysis: The inhibitory activity of this compound was determined by comparing the rate of the reaction in the presence and absence of the inhibitor.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting tumor cell proliferation.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Logical relationship between preclinical findings and clinical standard-of-care.
References
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of ZX-J-19j in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of ZX-J-19j, a Cyclophilin J (CyPJ) inhibitor, ensuring compliance and safety.
Core Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility. The recommended technique is controlled incineration combined with flue gas scrubbing to neutralize harmful by-products. It is imperative to avoid environmental contamination; therefore, do not discharge this compound or its containers into sewer systems, water sources, or general waste streams.[1][2]
Personal Protective Equipment (PPE) During Handling and Disposal:
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If handling the compound in a way that generates dust or aerosols, use a certified respirator.[1]
Step-by-Step Disposal Procedure
-
Segregation and Storage:
-
Keep this compound waste in its original container if possible.
-
If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container.
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.[1] This area should be away from incompatible materials.
-
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup.
-
Provide an accurate description of the waste, including the chemical name "this compound" and its quantity.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, as permitted by local regulations.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
-
Disposal of Solutions
This compound is often used in a solution with solvents like Dimethyl Sulfoxide (DMSO). When disposing of these solutions:
-
Do not dispose of down the drain. [3]
-
Collect the DMSO solution containing this compound in a designated hazardous waste container.
-
DMSO can typically be disposed of with other organic solvents.[4] However, always follow your institution's specific guidelines for solvent waste streams.
-
Ensure the waste container is properly labeled with all chemical constituents.
Emergency Spill Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate personnel from the immediate area and prevent entry.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Eliminate all potential sources of ignition.[1][2]
-
Containment: Use an inert, dry absorbent material to contain the spill. Avoid generating dust.[1]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Safety and Disposal Data Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing by a licensed facility. | [1][2] |
| Sewer/Environmental Discharge | Strictly prohibited. | [1][2] |
| Container Rinsing | Triple-rinse (or equivalent) for recycling or reconditioning. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing. | [1] |
| Storage of Waste | Tightly closed, labeled containers in a dry, cool, well-ventilated area. | [1] |
| Spill Cleanup | Absorb with inert material, use spark-proof tools for collection. | [1][2] |
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of Investigational Compound ZX-J-19j
Disclaimer: As ZX-J-19j is an investigational compound, a comprehensive, peer-reviewed safety profile is not yet available. The following guidance is based on a conservative, risk-based approach to handling novel chemical entities with unknown hazard profiles, assuming high potency and toxicity until proven otherwise. All personnel must receive documented training on these procedures before working with this compound.[1][2][3]
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals engaged in handling the investigational compound this compound.
Risk Assessment and Hazard Identification
Prior to any handling of this compound, a thorough risk assessment must be conducted for each planned experiment.[2][3] This assessment should identify potential hazards and evaluate the risks associated with all steps of a procedure.[4][5] If a parent compound or a structurally similar molecule has known toxicity data, it is prudent to assume that this compound possesses at least an equivalent level of hazard.[6] For novel compounds with no available data, treat them as highly potent and hazardous.[6]
Key considerations for the risk assessment include:
-
Physical form of the compound: Solid, liquid, or solution.
-
Procedure-specific risks: Weighing, dissolving, vortexing, and potential for aerosol generation.
-
Quantities being handled: Larger quantities may pose a greater risk.
-
Frequency and duration of handling: Repeated or prolonged tasks can increase exposure risk.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE should be based on the specific laboratory operation being performed.[7][8] The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection | Additional PPE |
| Storage and Transport (Closed Containers) | N/A | Single pair nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required | N/A |
| Weighing of Solid Compound | Chemical fume hood or ventilated balance enclosure | Double-gloving with nitrile gloves | Safety goggles and face shield | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved N95 or higher respirator | Disposable sleeve covers |
| Preparation of Stock Solutions | Chemical fume hood | Double-gloving with nitrile gloves | Safety goggles | Disposable, solid-front gown with tight-fitting cuffs | Recommended, based on risk assessment | Disposable sleeve covers |
| General Handling of Dilute Solutions | Chemical fume hood or biological safety cabinet | Single pair nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required, based on risk assessment | N/A |
| Cell Culture and In Vitro Assays | Biological safety cabinet (Class II) | Single pair nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required | N/A |
Operational and Disposal Plans
Experimental Protocols: Handling Procedures
A. Weighing Solid this compound:
-
Ensure a chemical fume hood or a ventilated balance enclosure is certified and functioning correctly.
-
Don all required PPE as specified in the table above (Weighing of Solid Compound).
-
Place a weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
Proceed with the preparation of the solution inside the fume hood.
B. Preparation of Solutions:
-
Perform all dissolutions within a chemical fume hood.
-
Add the solvent to the vessel containing the weighed this compound.
-
If sonication or vortexing is required, ensure the vessel is securely capped to prevent aerosol generation.
-
Once dissolved, clearly label the solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
C. Decontamination of Work Surfaces and Equipment:
-
Regularly decontaminate all surfaces and equipment that may have come into contact with this compound.[9]
-
For general surface cleaning, a solution of 70% ethanol (B145695) followed by a suitable laboratory detergent is recommended.
-
For highly toxic chemicals, use a decontamination solvent in which the compound is soluble and that is compatible with the surface material.[9]
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.[9]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[10]
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and other consumables. Collect this waste in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.[10]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical. All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. While rinsing, remove all contaminated clothing. Seek immediate medical attention.[11][12][13] |
| Eye Contact | Immediately flush the eye(s) with water for a minimum of 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[11][12][13] |
| Inhalation | Move to fresh air immediately. If symptoms such as headache, dizziness, or respiratory irritation occur, seek immediate medical attention.[12] |
| Ingestion | Do not induce vomiting. Seek immediate medical attention.[11] |
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: If the spill is large or involves a highly concentrated form of this compound, evacuate the laboratory and contact the institutional emergency response team.
-
Small Spills: For small, manageable spills that you are trained to handle:
-
Don appropriate PPE, including double nitrile gloves, a disposable gown, safety goggles, and a respirator.
-
Contain the spill using absorbent pads or other materials from a chemical spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect all contaminated absorbent materials and place them in a sealed bag for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
-
Report the Incident: Report all spills and exposures to your supervisor and the institutional environmental health and safety office.
Visual Guidance: Workflows and Logic Diagrams
The following diagrams illustrate the decision-making processes for PPE selection and emergency response.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. acs.org [acs.org]
- 6. twu.edu [twu.edu]
- 7. media.tamus.edu [media.tamus.edu]
- 8. hsa.ie [hsa.ie]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
